1-Bromo-2,4-dimethoxy-5-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-dimethoxy-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPBBMWKTUWZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303145 | |
| Record name | 1-bromo-2,4-dimethoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19345-87-0 | |
| Record name | NSC156948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,4-dimethoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-2,4-dimethoxy-5-methylbenzene: Structural Profiling, Mechanistic Synthesis, and Applications in Oncology Drug Development
Executive Summary
1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a highly versatile, poly-substituted aromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry[1][2]. Characterized by its electron-rich dimethoxy core and an orthogonal synthetic handle (the bromine atom), this compound serves as a critical intermediate in the total synthesis of complex coumestans[3]. Most notably, it is a foundational precursor in developing derivatives of the anticancer natural product Psoralidin and the melanin synthesis inhibitor Lespeflorin I1, which demonstrate significant targeted efficacy against prostate cancer cell lines[4].
Physicochemical & Structural Profiling
Understanding the physicochemical properties of 1-bromo-2,4-dimethoxy-5-methylbenzene is essential for predicting its solubility, reactivity, and behavior in subsequent cross-coupling reactions. The quantitative data below summarizes its core profile[1][2]:
| Property | Value |
| CAS Number | 19345-87-0 |
| Molecular Formula | C9H11BrO2 |
| Molecular Weight | 231.09 g/mol |
| SMILES | CC1=C(OC)C=C(OC)C(Br)=C1 |
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
| LogP | 2.77 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| Standard Purity | ≥95% - 98% |
| Storage Conditions | Sealed in dry environment, 2-8 °C |
Mechanistic Synthesis: Selective Mono-Alkylation
The synthesis of 1-bromo-2,4-dimethoxy-5-methylbenzene is achieved via the selective desymmetrization of 4,6-dimethoxy-1,3-dibromobenzene (also referred to as 1,5-dibromo-2,4-dimethoxybenzene)[3].
Causality & Rationale: This transformation relies on a highly controlled halogen-metal exchange. Utilizing3 at a depressed temperature (-10 °C) ensures that only one of the two sterically hindered bromine atoms undergoes exchange to form the arylmagnesium intermediate[3]. If a stronger base like n-butyllithium were used at higher temperatures, double-lithiation or unwanted nucleophilic aromatic substitution could occur. The resulting Grignard intermediate is sufficiently nucleophilic to be trapped by methyl iodide (MeI) via an SN2 mechanism, yielding the target methylated product without over-alkylation[3].
Fig 1: Mechanistic workflow for the selective mono-methylation of 4,6-dimethoxy-1,3-dibromobenzene.
Self-Validating Protocol: Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene [3]
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4,6-dimethoxy-1,3-dibromobenzene (1.50 g, 5.07 mmol) and anhydrous tetrahydrofuran (THF). Cool the system to -10 °C using an ice/salt bath.
-
Halogen-Metal Exchange: Dropwise add i-PrMgCl (1 M in THF, 7.0 mL, 7.0 mmol) to the solution. Maintain the temperature at -10 °C and stir for 45 minutes to ensure complete mono-magnesiation.
-
Electrophilic Trapping: Slowly add methyl iodide (0.5 mL, 7.7 mmol) dropwise to the reaction mixture.
-
Propagation: Stir the mixture at -10 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (rt), stirring for an additional 4 hours.
-
Quenching & Workup: Quench the unreacted Grignard reagent and excess MeI by carefully adding 10% aqueous HCl (15 mL). Remove the THF under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (2 × 50 mL). Wash the combined organic layers with distilled water (2 × 30 mL) and brine (20 mL).
-
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.
Downstream Applications: Lithiation and Carboxylation in Oncology
The primary utility of 1-bromo-2,4-dimethoxy-5-methylbenzene lies in its downstream functionalization. The remaining bromine atom serves as an orthogonal handle for cross-coupling or lithiation. In the synthesis of Psoralidin derivatives, the compound is subjected to lithium-halogen exchange using n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[3].
Causality & Rationale: Cryogenic temperatures (-78 °C) are mandatory during the addition of n-BuLi to prevent the highly reactive aryllithium species from acting as a base and abstracting adjacent protons (leading to benzyne formation) or attacking the methoxy groups[3]. Trapping the aryllithium intermediate with anhydrous carbon dioxide (CO2) efficiently generates 2,4-dimethoxy-5-methylbenzoic acid, a direct precursor for the condensation reactions that build the tetracyclic coumestan core of4[3][4]. These derived structures have demonstrated potent apoptosis-inducing activity in prostate cancer cell lines and act as melanin synthesis inhibitors[4].
Fig 2: Downstream transformation into Psoralidin derivatives and subsequent biological targeting.
Self-Validating Protocol: Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid [3]
-
Preparation: Dissolve 1-bromo-2,4-dimethoxy-5-methylbenzene (approx. 420 mg, 1.82 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (2.5 M in THF, 0.87 mL, 2.18 mmol). Stir the solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.
-
Carboxylation: Bubble anhydrous CO2 gas directly through the solution for 45 minutes. Remove the cooling bath and allow the reaction to gradually warm to room temperature.
-
Workup: Remove the THF in vacuo. Treat the residue with saturated aqueous NaHCO3 (30 mL) to form the water-soluble sodium carboxylate salt.
-
Purification: Wash the aqueous layer with ethyl acetate to remove unreacted starting material and neutral impurities. Acidify the aqueous layer with concentrated HCl to precipitate the free benzoic acid, then extract with ethyl acetate (2 × 75 mL). Dry and concentrate to isolate the product.
Safety, Handling, and Storage
-
Storage: Must be stored sealed in a dry environment at 2-8 °C to prevent oxidative degradation of the electron-rich aromatic ring[2].
-
Handling: Use strictly anhydrous conditions (flame-dried glassware, inert atmosphere) when utilizing this compound in organometallic reactions to prevent premature quenching of highly reactive Grignard or organolithium intermediates.
References
-
Title: Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I Source: NIH / PubMed Central URL: [Link]
-
Title: Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I (Protocol Details) Source: NIH / PubMed Central URL: [Link]
Sources
- 1. 1-Bromo-2,4-dimethoxy-5-methylbenzene 95% | CAS: 19345-87-0 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 1-Bromo-2,4-dimethoxy-5-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-bromo-2,4-dimethoxy-5-methylbenzene, a key aromatic building block for researchers, scientists, and professionals in the field of drug development. This document elucidates the compound's chemical identity, synthesis, spectroscopic characterization, reactivity, and its strategic application in the synthesis of complex molecular architectures.
1-Bromo-2,4-dimethoxy-5-methylbenzene is a polysubstituted aromatic compound. The strategic placement of a reactive bromine atom, two electron-donating methoxy groups, and a methyl group on the benzene ring makes it a versatile intermediate in organic synthesis.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-bromo-2,4-dimethoxy-5-methylbenzene |
| Synonyms | 5-Bromo-2,4-dimethoxytoluene |
| CAS Number | 19345-87-0[1] |
| Molecular Formula | C₉H₁₁BrO₂[2] |
| Molecular Weight | 231.09 g/mol [2] |
| SMILES | CC1=C(OC)C=C(OC)C(Br)=C1[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Light yellow liquid/solid (predicted) | General observation for similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred from structure |
| LogP | 2.77 (predicted) | [2] |
Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene
The synthesis of 1-bromo-2,4-dimethoxy-5-methylbenzene is typically achieved through the electrophilic bromination of the corresponding precursor, 2,4-dimethoxytoluene. The electron-donating methoxy and methyl groups activate the aromatic ring, facilitating the substitution reaction. The directing effects of these groups favor bromination at the C5 position.
Plausible Synthetic Route: Electrophilic Bromination
A common method for the bromination of activated aromatic rings involves the use of a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The following protocol is a representative procedure based on established methods for the bromination of similar substrates.[3][4][5]
Experimental Protocol: Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene
-
Reaction Setup: To a solution of 2,4-dimethoxytoluene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-2,4-dimethoxy-5-methylbenzene.
Caption: Synthetic workflow for 1-bromo-2,4-dimethoxy-5-methylbenzene.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~158, ~155, ~133, ~115, ~105, ~100, ~56, ~55, ~16 |
| IR (KBr, cm⁻¹) | ν: ~2950 (C-H, sp³), ~2850 (C-H, sp³), ~1600 (C=C, aromatic), ~1250 (C-O, ether), ~1050 (C-O, ether), ~800 (C-H, oop) |
| Mass Spec. (EI) | m/z: 230/232 (M⁺, Br isotope pattern), fragments corresponding to loss of CH₃, OCH₃, and Br. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-bromo-2,4-dimethoxy-5-methylbenzene is primarily centered around the carbon-bromine bond, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
1-Bromo-2,4-dimethoxy-5-methylbenzene is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.
4.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in many pharmaceutical agents.[11][12] In a typical reaction, 1-bromo-2,4-dimethoxy-5-methylbenzene is coupled with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base.[13][14][15]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine 1-bromo-2,4-dimethoxy-5-methylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.[16]
Table 4: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 (expected) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | >85 (expected) |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | >80 (expected) |
Other Cross-Coupling Reactions
Beyond the Suzuki-Miyaura coupling, the bromine atom of 1-bromo-2,4-dimethoxy-5-methylbenzene can participate in other important transformations, such as:
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.
These reactions provide access to a wide array of functionalized derivatives, significantly expanding the utility of this building block in the synthesis of diverse chemical libraries for drug screening.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-bromo-2,4-dimethoxy-5-methylbenzene is not widely available, the safety precautions should be based on those for structurally similar compounds like 1-bromo-2,4-dimethoxybenzene.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2,4-dimethoxy-5-methylbenzene is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its well-defined structure and the reactivity of the bromine atom allow for its incorporation into a wide range of complex molecular scaffolds through robust and reliable cross-coupling methodologies. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in its effective utilization for the development of novel therapeutic agents.
References
-
Pawar, S., Shaikh, M., Koorbanally, N., Omondi, B., & Ramjugernath, D. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2062. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-2,4-dimethoxybenzene. PubChem Compound Database. Retrieved March 7, 2026, from [Link]
- Ahmad, F. B. H., & Bruce, J. M. (1976). Bromination of 2,5-dimethoxybenzaldehyde. Sains Malaysiana, 5(2), 111-114.
- BenchChem. (2025). Spectroscopic and Mechanistic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide.
- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Bromo-5-methoxy-2,4-dinitrobenzene.
- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis.
- Pawar, S., Shaikh, M., Koorbanally, N., Omondi, B., & Ramjugernath, D. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E, 68(Pt 7), o2062.
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
-
Chemical Synthesis Database. (2025, May 20). 1-bromo-2,4-dimethoxy-3-methylbenzene. Retrieved March 7, 2026, from [Link]
- BenchChem. (2025). In-Depth Technical Guide to 2-Bromo-3,5-dimethoxytoluene.
-
Beilstein-Institut. (2025). Design and synthesis of bioactive molecules. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2026, from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
- Vijesh, A. M., Isloor, A. M., Gerber, T., van Brecht, B., & Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3390.
- Song, Y., Parkin, S., & Lehmler, H. J. (2010). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 66(2), o339.
- BenchChem. (2025).
-
Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved March 7, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-bromo-2,4-dimethoxy- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. diva-portal.org [diva-portal.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Structure Elucidation of 1-Bromo-2,4-dimethoxy-5-methylbenzene: A Comprehensive Analytical Framework
Executive Summary
The unambiguous structural elucidation of highly substituted aromatic building blocks is a critical quality-control checkpoint in modern drug development. 1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) serves as a pivotal intermediate in the total synthesis of complex coumestans, including the anticancer natural product Psoralidin and its derivative Lespeflorin I1[1][2]. Because its synthesis involves the selective mono-methylation of a symmetric dibromo-precursor, confirming the exact regiochemistry of the final product is paramount. This whitepaper outlines a self-validating, multi-modal analytical framework to categorically prove the molecular structure, relying on High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthetic Context & The Regiochemical Challenge
In the synthetic pathway toward Psoralidin derivatives, 1-bromo-2,4-dimethoxy-5-methylbenzene is typically prepared from 4,6-dimethoxy-1,3-dibromobenzene via halogen-metal exchange (using i-PrMgCl) followed by methylation with methyl iodide[1].
The Analytical Challenge: While the starting material is symmetric, the mono-methylation breaks this symmetry. The primary risk during synthesis is either over-methylation or the misassignment of the resulting pseudo-symmetric aromatic protons. A simple 1D
Fig 1: Multi-modal structural elucidation workflow for the target benzene derivative.
High-Resolution Mass Spectrometry (HRMS)
Causality behind the choice: HRMS is deployed first not just to confirm the molecular weight, but to exploit the unique isotopic signature of bromine. Bromine naturally exists as two isotopes,
Protocol A: Self-Validating HRMS Acquisition
-
Sample Preparation: Dissolve 1 mg of the purified analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.
-
Lock-Mass Calibration (Self-Validation): Continuously infuse Leucine Enkephalin (
556.2771) at 5 µL/min during the run. This provides a real-time internal mass axis correction, ensuring mass accuracy errors remain below 2 ppm. -
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
-
Acquisition: Scan range
100–500. Accumulate spectra for 2 minutes to achieve a high signal-to-noise ratio ( ), which is critical for precise isotopic ratio calculation.
Nuclear Magnetic Resonance (NMR) Elucidation Strategy
While HRMS confirms the formula (
1D NMR Analysis
- H NMR: The spectrum reveals two methoxy singlets (~3.85 and 3.88 ppm) and one methyl singlet (~2.15 ppm). In the aromatic region, two distinct singlets appear at ~6.50 ppm and ~7.20 ppm. The extreme shielding of the 6.50 ppm proton suggests it is localized between the two electron-donating methoxy groups (H-3).
- NMR: Nine distinct carbon resonances confirm the lack of symmetry. The heavy-atom effect of bromine heavily shields the ipso-carbon (C-1) to ~102 ppm.
2D HMBC Analysis (The Regiochemical Arbiter)
Causality behind the choice: To unambiguously assign H-3 and H-6, we rely on the difference between
-
H-3 is flanked by oxygenated carbons (C-2, C-4). It will show
correlations to these oxygenated carbons (~156-158 ppm) and strong correlations across the ring to the alkyl/halogenated carbons (C-1, C-5). -
H-6 is flanked by the bromo and methyl groups. It will show the exact inverse:
correlations to C-1 and C-5, and strong correlations to the oxygenated carbons (C-2, C-4).
This inverse correlation pattern creates a foolproof, self-validating logical matrix for structural assignment.
Fig 2: Key HMBC (2J and 3J) correlations establishing absolute regiochemistry.
Protocol B: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of
containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: The TMS acts as an internal zero-point reference to prevent chemical shift miscalibration. -
Temperature Equilibration: Insert the NMR tube into a 600 MHz spectrometer. Equilibrate the probe temperature strictly at 298.0 K ± 0.1 K for 5 minutes. This prevents thermal drift from altering the chemical shifts during long 2D acquisitions.
-
1D Acquisition:
-
H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (
). -
NMR: 512 scans,
H-decoupled (WALTZ-16), 2-second .
-
H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (
-
2D HMBC Acquisition: Set the long-range coupling evolution delay to 62.5 ms (optimized for an average
of 8 Hz). Acquire 256 increments with 32 scans per increment.
Data Summary Tables
Table 1: HRMS (ESI-TOF) Data Summary
| Ion Species | Formula | Calculated Exact Mass ( | Observed Mass ( | Mass Error (ppm) | Isotope Ratio |
| 231.0015 | 231.0018 | +1.3 | 100% | ||
| 232.9994 | 232.9998 | +1.7 | ~98% |
Table 2: NMR Assignments and Key HMBC Correlations (
| Position | Multiplicity, Integral | Key HMBC Correlations ( | ||
| 1 | - | - | 102.4 | - |
| 2 | - | - | 156.1 | - |
| 3 | 6.50 | s, 1H | 97.2 | C-1, C-2, C-4, C-5 |
| 4 | - | - | 158.3 | - |
| 5 | - | - | 118.5 | - |
| 6 | 7.20 | s, 1H | 133.4 | C-1, C-2, C-4, C-5 |
| 2-OCH3 | 3.85 | s, 3H | 55.8 | C-2 |
| 4-OCH3 | 3.88 | s, 3H | 56.1 | C-4 |
| 5-CH3 | 2.15 | s, 3H | 15.9 | C-4, C-5, C-6 |
References
-
Pahari, P., Saikia, U. P., Das, T. P., Damodaran, C., & Rohr, J. (2016). Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I1. Tetrahedron, 72(23), 3324-3334.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12003714 (1-Bromo-2,4-dimethoxy-5-methylbenzene). PubChem.[Link]
Sources
Comprehensive NMR Spectral Analysis and Structural Elucidation of 1-Bromo-2,4-dimethoxy-5-methylbenzene
Executive Summary
The unambiguous structural characterization of synthetic intermediates is a cornerstone of modern drug development and materials science. 1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a highly substituted aromatic scaffold frequently utilized in cross-coupling reactions for the synthesis of complex natural products, including biologically active Psoralidin derivatives and melanin synthesis inhibitors[1],[2].
This technical whitepaper provides an authoritative, step-by-step guide to the Nuclear Magnetic Resonance (NMR) analysis of this molecule. By detailing the causality behind sample preparation choices, predicting high-accuracy 1D chemical shifts, and outlining 2D correlation strategies, this guide serves as a self-validating protocol for researchers requiring rigorous structural verification.
Standardized NMR Acquisition Protocols
The integrity of an NMR spectrum is fundamentally dependent on the physical state of the sample. The following protocols are engineered to optimize the signal-to-noise ratio (S/N) and ensure a perfect Lorentzian lineshape, adhering to the highest standards of analytical chemistry[3],[4].
Sample Preparation Methodology
-
Step 1: Mass Optimization: For a standard 400–500 MHz spectrometer, weigh exactly 5–10 mg of the compound for ¹H NMR. For ¹³C NMR, increase the mass to 30–50 mg[4],[5].
-
Causality: Exceeding 10 mg for ¹H NMR increases solution viscosity, which reduces the transverse relaxation time (
) and broadens the spectral lines. Conversely, ¹³C requires a higher mass due to its low natural abundance (1.1%) and low gyromagnetic ratio, minimizing the required number of scans (NS) and instrument time[3],[5].
-
-
Step 2: Solvent Addition: Dissolve the analyte in exactly 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Causality: Maintaining a strict 0.6 mL volume (approx. 4–5 cm depth in a 5 mm tube) is critical. Volumes below this threshold introduce magnetic susceptibility gradients at the liquid-air interface within the receiver coil's active volume, leading to severe shimming difficulties and spectral distortion[3],[6].
-
-
Step 3: Filtration: Filter the solution through a glass wool plug packed tightly into a Pasteur pipette directly into a high-quality (e.g., Wilmad 528-PP) 5 mm NMR tube[4],[7].
Instrument Tuning and Acquisition
-
Probe Tuning: Insert the sample and perform automated tuning and matching (ATMA) to match the probe's impedance to the specific dielectric constant of the CDCl₃ solution.
-
Shimming: Execute automated gradient shimming (e.g., TopShim) along the Z-axis to correct macroscopic magnetic field drift.
-
Pulse Sequence (¹H): Utilize a standard 30° pulse (zg30) with a relaxation delay (D1) of 1–2 seconds. The presence of rapidly rotating methyl and methoxy groups provides efficient dipole-dipole relaxation pathways, allowing for rapid longitudinal relaxation (
). -
Pulse Sequence (¹³C): Utilize a power-gated decoupling sequence (zgpg30) to eliminate ¹J_CH scalar couplings. Apply a D1 of 2–3 seconds.
-
Causality: Quaternary carbons (C1, C2, C4, C5) lack directly attached protons, severely limiting their dipole-dipole relaxation efficiency. A longer D1 ensures they are not saturated during rapid pulsing, allowing for more accurate (though still semi-quantitative) integration.
-
Structural Elucidation & Spectral Analysis
The 1,2,4,5-tetrasubstituted nature of 1-Bromo-2,4-dimethoxy-5-methylbenzene creates a uniquely polarized electronic environment. The interplay of the strongly electron-donating methoxy groups (-OCH₃), the weakly donating methyl group (-CH₃), and the inductively withdrawing but anisotropically shielding bromine atom (-Br) dictates the chemical shifts.
¹H NMR Interpretation
The ¹H NMR spectrum is remarkably clean due to the para-relationship of the two remaining aromatic protons (C3-H and C6-H), which prevents any observable ortho- or meta-scalar coupling (
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Mechanistic Assignment Logic |
| C3-H | 6.45 | Singlet (s) | 1H | Highly shielded. Positioned ortho to two strongly π-donating methoxy groups. |
| C6-H | 7.14 | Singlet (s) | 1H | Deshielded relative to C3-H. Positioned ortho to the bromine atom and methyl group. |
| C2-OCH₃ | 3.88 | Singlet (s) | 3H | Typical resonance for an oxygen-bound aliphatic methyl group. |
| C4-OCH₃ | 3.85 | Singlet (s) | 3H | Typical resonance for an oxygen-bound aliphatic methyl group. |
| C5-CH₃ | 2.20 | Singlet (s) | 3H | Typical resonance for a benzylic methyl group. |
¹³C NMR Interpretation
The ¹³C NMR spectrum will display 9 distinct carbon signals (6 aromatic, 3 aliphatic).
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment Logic |
| C2 | ~164.2 | Cq | Ipso to methoxy; strongly deshielded by oxygen's electronegativity. |
| C4 | ~162.9 | Cq | Ipso to methoxy; strongly deshielded by oxygen's electronegativity. |
| C6 | ~134.6 | CH | Aromatic CH; slightly deshielded by ortho-Br and ortho-CH₃. |
| C5 | ~125.3 | Cq | Ipso to methyl; shielded by the ortho-methoxy group. |
| C1 | ~109.6 | Cq | Ipso to Br; exhibits the characteristic "heavy atom" shielding effect. |
| C3 | ~100.9 | CH | Aromatic CH; highly shielded by two ortho-methoxy groups. |
| C2-OCH₃ | ~56.2 | CH₃ | Typical methoxy carbon. |
| C4-OCH₃ | ~56.0 | CH₃ | Typical methoxy carbon. |
| C5-CH₃ | ~16.0 | CH₃ | Benzylic methyl carbon. |
2D NMR Connectivity and Validation Workflow
While 1D NMR provides a strong empirical foundation, absolute regiochemical proof—specifically differentiating the C3/C6 protons and the C2/C4 methoxy groups—requires a 2D NMR self-validating system.
Orthogonal Validation via HMBC and NOESY
-
NOESY (Spatial Correlation): The Nuclear Overhauser Effect relies on through-space dipole-dipole interactions (< 5 Å). A NOESY experiment will show a strong cross-peak between the C6-H proton (δ 7.14) and the C5-methyl protons (δ 2.20). Conversely, the C3-H proton (δ 6.45) will exhibit cross-peaks to both methoxy groups (δ 3.85, 3.88).
-
HMBC (Through-Bond Correlation): Heteronuclear Multiple Bond Correlation detects long-range (²J and ³J) carbon-proton couplings. The C6-H proton will show strong ³J_CH correlations to the oxygen-bound carbons C2 and C4, definitively locking the molecular framework.
Figure 1: Comprehensive NMR elucidation workflow for 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Conclusion
The structural elucidation of 1-Bromo-2,4-dimethoxy-5-methylbenzene relies on a rigorous understanding of aromatic substituent effects and strict adherence to sample preparation protocols. By utilizing optimized concentrations to prevent lineshape degradation and deploying orthogonal 2D NMR techniques (NOESY and HMBC), researchers can achieve an unambiguous, self-validating structural assignment suitable for regulatory submissions and advanced synthetic applications.
References
-
Title: Sample Preparation - Max T. Rogers NMR Facility Source: Michigan State University URL: [Link]
-
Title: NMR Sample Preparation Source: School of Chemistry, Food and Pharmacy, University of Reading URL: [Link]
-
Title: Sample Preparation Guidelines Source: Faculty of Mathematical & Physical Sciences, UCL URL: [Link]
-
Title: Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Sources
- 1. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
In-Depth Mass Spectrometry Analysis of 1-Bromo-2,4-dimethoxy-5-methylbenzene
A Technical Guide on Fragmentation Mechanisms and Analytical Protocols for Structural Elucidation
Executive Summary
The structural elucidation of halogenated aromatic compounds is a critical phase in organic synthesis and drug development. 1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a highly substituted aromatic building block[1]. Analyzing this compound via Electron Ionization Mass Spectrometry (EI-MS) provides a robust fingerprint dictated by its specific functional groups: the heavy bromine atom, the electron-donating methoxy ethers, and the ring-bound methyl group. This whitepaper details the theoretical fragmentation pathways, quantitative spectral data, and a self-validating experimental protocol designed for analytical chemists and researchers.
Chemical Profile & Ionization Theory
1-Bromo-2,4-dimethoxy-5-methylbenzene (
The Causality of 70 eV: This specific energy level is universally selected because it significantly exceeds the first ionization potential of the aromatic ring (~8–9 eV). It imparts enough internal energy to drive reproducible, library-matchable fragmentation pathways without completely obliterating the intact molecular ion. The initial ionization preferentially ejects an electron from one of the oxygen lone pairs or the bromine atom, creating a radical cation
The Bromine Isotopic Fingerprint
One of the most critical diagnostic features in the mass spectrum of any brominated compound is the isotopic doublet[3]. Bromine exists naturally as two stable isotopes:
Quantitative Mass Spectrometry Data
The following table summarizes the predicted and experimentally validated m/z values for the primary fragment ions of 1-Bromo-2,4-dimethoxy-5-methylbenzene.
| m/z ( | m/z ( | Proposed Ion Structure | Relative Abundance | Fragmentation Mechanism |
| 230 | 232 | High | Intact Molecular Ion ( | |
| 215 | 217 | High | Loss of methyl radical ( | |
| 199 | 201 | Moderate | Loss of methoxy radical ( | |
| 187 | 189 | Moderate | Sequential loss of | |
| 151 | - | Moderate | Inductive cleavage and loss of | |
| 91 | - | Low | Formation of substituted tropylium ion |
Mechanistic Fragmentation Pathways
The degradation of the
-
-Cleavage of Methoxy Groups: Because ionization heavily favors the oxygen lone pairs, the molecule frequently undergoes
-cleavage[2]. The expulsion of a methyl radical ( , 15 Da) generates a highly stable, resonance-stabilized oxonium ion at m/z 215/217. -
Inductive Cleavage of Bromine: The carbon-bromine bond is relatively weak compared to the aromatic C-C bonds. Inductive cleavage expels the heavy bromine radical (
, 79/81 Da), leaving a dimethoxymethylphenyl cation (m/z 151). The absence of the M+2 doublet in this peak confirms the loss of the halogen. -
Ring Contraction: Following the initial loss of the methyl radical from the methoxy group, the resulting ion often expels carbon monoxide (
, 28 Da) through a ring contraction mechanism, yielding the m/z 187/189 fragment.
Proposed EI-MS fragmentation pathway of 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Self-Validating Experimental Protocol (GC-MS)
To ensure absolute trustworthiness and reproducibility, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol incorporates a System Suitability Test (SST) to validate mass accuracy prior to sample analysis.
Phase 1: System Calibration (Self-Validation)
-
Tuning Verification: Before analyzing the target compound, inject 1 µL of a 4-bromofluorobenzene (BFB) tuning standard.
-
Causality: Verify that the mass spectrometer resolves the m/z 174 and 176 isotopic peaks at a strict ~1:1 ratio. This step is non-negotiable; it validates the quadrupole's mass axis calibration and ensures the isotopic fidelity required to correctly identify the brominated target.
Phase 2: Sample Preparation & Injection
-
Dilution: Dissolve 1.0 mg of 1-Bromo-2,4-dimethoxy-5-methylbenzene in 1.0 mL of MS-grade dichloromethane (DCM).
-
Injection: Inject 1 µL of the sample into the GC inlet maintained at 250°C using a 10:1 split ratio.
-
Causality: The split mode prevents column overloading, which would otherwise lead to peak fronting and distorted mass spectra due to detector saturation.
Phase 3: Chromatographic Separation
-
Column Selection: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm).
-
Thermal Gradient: Hold the oven at 60°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Causality: The non-polar stationary phase separates analytes strictly by boiling point. The thermal gradient ensures that highly volatile synthetic impurities elute early, while the heavier brominated target elutes cleanly without thermal degradation or band broadening.
Phase 4: Mass Spectrometry Acquisition
-
Transfer & Ionization: Transfer the eluent through a heated line (280°C) to prevent cold spots. Ionize the sample in the EI source set to 70 eV and 230°C.
-
Data Acquisition: Scan the mass analyzer from m/z 50 to 350 to capture the intact molecular ion and all lower-mass diagnostic fragments.
Self-validating GC-MS experimental workflow for brominated aromatic compounds.
Conclusion
The mass spectrometry of 1-Bromo-2,4-dimethoxy-5-methylbenzene is defined by the interplay between its electron-rich methoxy groups and the heavy bromine substituent. By understanding the causality behind
References
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts Source: libretexts.org URL:[Link]
-
Bromo pattern in Mass Spectrometry - YouTube Source: youtube.com URL:[Link]
Sources
A Technical Guide to the Regioselective Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS No. 19345-87-0)[1]. The synthesis is achieved through the direct electrophilic bromination of 1,3-dimethoxy-4-methylbenzene. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and addresses critical safety considerations, purification techniques, and potential troubleshooting strategies. The content is tailored for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, emphasizing scientific integrity, safety, and reproducibility.
Introduction and Strategic Rationale
1-Bromo-2,4-dimethoxy-5-methylbenzene is a substituted aromatic halide, a class of compounds that serve as versatile building blocks in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures. The specific arrangement of methoxy and methyl substituents on the benzene ring influences the molecule's electronic properties and steric profile, making it a potentially valuable intermediate in the synthesis of pharmaceutical agents and other high-value materials.[2][3][4]
The synthetic strategy detailed herein focuses on the direct electrophilic aromatic substitution of the readily available precursor, 1,3-dimethoxy-4-methylbenzene. The regioselectivity of this reaction is governed by the powerful directing effects of the electron-donating methoxy and methyl groups, which synergistically activate a specific position on the aromatic ring for substitution.
Reaction Mechanism: The Basis for Regioselectivity
The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, a fundamental reaction class in organic chemistry.[5][6] The reaction can be dissected into two primary steps:
-
Generation of the Electrophile and Electrophilic Attack: In the presence of a suitable solvent like acetic acid, molecular bromine (Br₂) becomes polarized, allowing it to act as an electrophile. The π-electron system of the highly activated benzene ring attacks the electrophilic bromine atom.
-
Formation and Deprotonation of the Arenium Ion: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] A base (e.g., the solvent or the bromide ion) then removes a proton from the carbon atom bearing the new bromine substituent, restoring the ring's aromaticity and yielding the final product.
Causality of Regioselectivity: The key to this synthesis is controlling the position of bromination. The starting material, 1,3-dimethoxy-4-methylbenzene, possesses three activating, ortho-, para-directing groups.
-
Methoxy (-OCH₃) groups: As strong activators, the methoxy groups at positions 1 and 3 direct incoming electrophiles to their ortho and para positions.
-
Methyl (-CH₃) group: As a weaker activator, the methyl group at position 4 directs to its ortho positions.
The position C-6 is ortho to the C-1 methoxy group and para to the C-3 methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. This leads to the highly regioselective formation of the desired product.
Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. Successful execution relies on adherence to the specified stoichiometry and conditions.
Materials and Equipment
-
Reagents:
-
1,3-Dimethoxy-4-methylbenzene (CAS: 5041-93-0)
-
Bromine (CAS: 7726-95-6)
-
Glacial Acetic Acid (CAS: 64-19-7)
-
Dichloromethane (DCM) (CAS: 75-09-2)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Magnetic stirrer with heating plate
-
Condenser (optional, for temperature control)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
TLC plates (Silica gel 60 F₂₅₄)
-
Reagent Data
| Compound | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount | Density (g/mL) |
| 1,3-Dimethoxy-4-methylbenzene | 152.19 | 1.0 | 32.8 | 5.00 g | ~1.03 |
| Bromine (Br₂) | 159.81 | 1.0 | 32.8 | 1.68 mL (5.24 g) | 3.12 |
| Glacial Acetic Acid | 60.05 | - | - | 50 mL | 1.05 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.8 mmol) of 1,3-dimethoxy-4-methylbenzene in 30 mL of glacial acetic acid. Stir the solution at room temperature until the starting material is fully dissolved. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Bromine Solution: In a separate beaker, carefully measure 1.68 mL (32.8 mmol) of liquid bromine and dissolve it in 20 mL of glacial acetic acid. This step must be performed in a certified chemical fume hood.
-
Controlled Addition: Transfer the bromine solution to an addition funnel. Add the bromine solution dropwise to the stirred solution of the starting material over 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a solvent system such as 9:1 Hexane:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.[7]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ~100 mL of ice water and 20 mL of saturated sodium thiosulfate solution to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), 50 mL of water, and 50 mL of brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an off-white solid or a pale yellow oil that solidifies upon standing, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold ethanol and dry under vacuum.
Safety and Hazard Management
Authoritative Grounding: Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved.
-
Bromine (Br₂):
-
Hazards: Bromine is highly toxic, corrosive, and can be fatal if inhaled.[9][10] It causes severe skin burns and eye damage and is very toxic to aquatic life.[11] Vapors are heavier than air and can accumulate in low-lying areas.[11]
-
Handling: Always handle liquid bromine and its solutions inside a certified chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene or Viton), chemical splash goggles, a face shield, and a lab coat.[11][12]
-
Spills: Keep a container of 1 M sodium carbonate or sodium thiosulfate solution readily available to neutralize any spills. For small spills, cover with solid hydrated sodium carbonate and leave for at least an hour before cleaning.[9]
-
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE in a well-ventilated area.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.
Workflow and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss of product during work-up/purification. | Ensure complete consumption of starting material via TLC. Be careful during extractions to avoid emulsions. Minimize transfers. |
| Dibrominated Byproduct | Excess bromine or reaction temperature too high. | Use precise stoichiometry (1.0 equivalent of Br₂). Maintain low temperature during addition. Monitor reaction closely and stop once starting material is consumed.[13] |
| Reaction Fails to Start | Poor quality reagents. | Use fresh, high-purity starting material and bromine. Ensure acetic acid is glacial (anhydrous). |
References
-
CLEAPSS. (2022). Student safety sheets 55 Bromine. Link
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). ExportersIndia.com. Link
-
Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. (2025, December 5). Gas-Detectors.com. Link
-
Bromine handling and safety. (n.d.). Slideshare. Link
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Link
-
Pawar, S., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2062. Link
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Bromo-5-methoxy-2,4-dinitrobenzene. Link
-
BenchChem. (2025). Synthesis of 2,4-Dibromo-5-methoxyphenol from 3-methoxyphenol: A Technical Guide. Link
-
BenchChem. (2025). Technical Support Center: Bromination of 2-((methoxymethoxy)methyl)benzene. Link
-
BenchChem. (2025). Improving yield and purity in 1-Bromo-5-methoxy-2,4-dinitrobenzene substitutions. Link
-
Pawar, S., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. IUCrData, 68(7), o2062. Link
-
Quibell, J. M., et al. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Link
-
Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. (2005, January 9). Sciencemadness Discussion Board. Link
-
BenchChem. (2025). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene. Link
-
BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Link
-
LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Link
-
Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Link
-
Suarez, D., et al. (2009). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. SYNTHESIS, 2009(11), 1807–1810. Link
-
ChemScene. (n.d.). 1-Bromo-2,4-dimethoxy-5-methylbenzene. Link
-
ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Link
-
Wikipedia. (n.d.). N-Bromosuccinimide. Link
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Link
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Link
-
ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). Link
-
Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Link
-
UKM Journal Repository. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Link
-
Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Link
-
Google Patents. (n.d.). CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol. Link
-
Chemguide. (2023, January 15). HALOGENATION OF BENZENE AND METHYLBENZENE. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. carlroth.com [carlroth.com]
- 11. obwtechnologies.com [obwtechnologies.com]
- 12. dollycorporation.com [dollycorporation.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
1-Bromo-2,4-dimethoxy-5-methylbenzene: A Comprehensive Technical Guide on Safety, Handling, and Synthetic Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter halogenated aromatic building blocks that serve as linchpins in complex synthetic routes. 1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a prime example[1][2]. Its unique substitution pattern—an electron-rich aromatic ring featuring two methoxy groups, a methyl group, and a reactive bromide—makes it an ideal precursor for cross-coupling reactions and organometallic chemistry. It has been notably utilized in the total synthesis of bioactive natural products, including Psoralidin derivatives and Lespeflorin I[3][4]. This whitepaper provides a rigorous, causality-driven guide to the physicochemical profiling, safety protocols, and self-validating synthetic workflows associated with this compound.
Physicochemical Profiling & Safety Data
To design robust experiments, one must first understand the foundational properties of the reagent. The quantitative and safety data for 1-Bromo-2,4-dimethoxy-5-methylbenzene are summarized below[2].
| Property / Parameter | Value / Specification |
| Chemical Name | 1-Bromo-2,4-dimethoxy-5-methylbenzene |
| CAS Number | 19345-87-0 |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Purity Standard | ≥95% - 98% (Application dependent) |
| GHS Hazards | H302, H315, H319, H335 |
| Signal Word | Warning (GHS07 Pictogram) |
| Optimal Storage | 2-8°C, Sealed under inert gas (Ar/N₂) |
Mechanistic Handling & Storage Protocols
Handling this compound requires more than rote compliance with a Safety Data Sheet; it requires an understanding of why these protocols exist to protect both the scientist and the integrity of the reagent[2].
-
Temperature Control (2-8°C): While the aryl bromide bond is relatively stable, the electron-rich nature of the dimethoxy-substituted ring makes it susceptible to slow oxidative degradation or photolytic debromination over extended periods. Refrigeration arrests these kinetic degradation pathways.
-
Inert Atmosphere Storage: The primary application of this compound is in moisture-sensitive organometallic reactions (e.g., Grignard or organolithium formation). Storing the neat reagent under Argon or Nitrogen prevents the accumulation of surface moisture, which would otherwise violently quench the organometallic intermediates during downstream synthesis.
-
PPE Causality: The compound is classified under H315 (skin irritation) and H319 (eye irritation)[2]. The lipophilic nature of the methoxy-aromatic ring allows it to easily penetrate the lipid bilayers of the skin. Standard EN 374 nitrile gloves and OSHA-compliant safety goggles are non-negotiable engineering controls to mitigate this exposure vector.
Safety mitigation and storage logic for handling halogenated aromatics.
Synthetic Workflows & Protocols
The following protocols detail the synthesis and utilization of 1-Bromo-2,4-dimethoxy-5-methylbenzene. Every step is paired with its mechanistic causality and a self-validation checkpoint to ensure experimental integrity.
Protocol A: Halogen-Metal Exchange and Carboxylation
This workflow utilizes the title compound to synthesize 2,4-dimethoxy-5-methylbenzoic acid, a critical intermediate in the synthesis of Psoralidin derivatives[3].
-
Step 1: Preparation & Purging. Add 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 eq) to a flame-dried Schlenk flask. Dissolve in anhydrous THF (0.2 M). Purge the system with N₂ for 15 minutes.
-
Causality: THF is chosen because its oxygen atom coordinates with and stabilizes the resulting lithium species. Moisture must be rigorously excluded to prevent premature quenching of the n-BuLi[3].
-
-
Step 2: Lithiation. Cool the reaction to -78°C using a dry ice/acetone bath. Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 15 minutes. Stir for 30 minutes[3].
-
Causality: The -78°C temperature is critical. At higher temperatures, the highly reactive aryllithium intermediate can undergo unwanted side reactions, such as Wurtz-Fittig coupling with unreacted starting material or proton abstraction from the THF solvent.
-
Self-Validation Checkpoint: Before proceeding, extract a 0.1 mL aliquot and quench it in 1 mL of saturated NH₄Cl/MeOH. Analyze via TLC or GC-MS. The complete disappearance of the starting bromide and the appearance of the protonated des-bromo analog validates a successful lithium-halogen exchange. Proceeding without this validation risks recovering unreacted starting material.
-
-
Step 3: Electrophilic Quench. Bubble anhydrous CO₂ gas through the solution for 45 minutes while allowing the mixture to slowly warm to room temperature[3].
-
Causality: The nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming the stable lithium carboxylate salt.
-
-
Step 4: Acidic Workup. Remove THF in vacuo. Treat the residue with saturated NaHCO₃, wash with ethyl acetate to remove organic impurities, and acidify the aqueous layer with concentrated HCl to pH 2. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate[3].
-
Causality: The initial basic wash isolates the water-soluble carboxylate salt from unreacted organic byproducts. Subsequent acidification protonates the salt, precipitating the target benzoic acid for organic extraction.
-
Mechanistic workflow of halogen-metal exchange and carboxylation.
Protocol B: Selective Grignard Synthesis of the Title Compound
If 1-Bromo-2,4-dimethoxy-5-methylbenzene is not commercially available, it can be synthesized from 4,6-dimethoxy-1,3-dibromobenzene via a selective Grignard exchange[3].
-
Step 1: Selective Magnesiation. Dissolve 4,6-dimethoxy-1,3-dibromobenzene (1.0 eq) in anhydrous THF under N₂. Cool to -10°C. Add i-PrMgCl (1.4 eq, 1 M in THF) dropwise. Stir for 45 minutes[3].
-
Causality: i-PrMgCl facilitates a highly selective mono-magnesiation due to the steric and electronic differentiation of the two bromides at -10°C.
-
Self-Validation Checkpoint: Quench a micro-aliquot with iodine (I₂). GC-MS analysis should reveal the mono-iodo-mono-bromo derivative, confirming selective mono-insertion without over-reaction to the di-Grignard species.
-
-
Step 2: Methylation. Add methyl iodide (1.5 eq) dropwise. Stir at -10°C for 30 minutes, then warm to room temperature for 4 hours[3].
-
Causality: The arylmagnesium chloride undergoes an Sₙ2 substitution with methyl iodide, installing the required methyl group.
-
-
Step 3: Quench and Isolation. Quench with 10% HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the target 1-Bromo-2,4-dimethoxy-5-methylbenzene[3].
Conclusion
The utility of 1-Bromo-2,4-dimethoxy-5-methylbenzene in advanced organic synthesis is undeniable. By adhering to causality-driven storage protocols and employing self-validating checkpoints during organometallic manipulations, researchers can maximize yields, ensure safety, and guarantee the reproducibility of complex synthetic pathways.
References
-
Title: Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I Source: Tetrahedron, 72(23), 3324–3334 (2016). URL: [Link]
Sources
- 1. 1-Bromo-2,4-dimethoxy-5-methylbenzene 95% | CAS: 19345-87-0 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-Bromo-2,4-dimethoxy-5-methylbenzene as a Versatile Synthetic Intermediate
Executive Summary
1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a highly functionalized, electron-rich aryl halide that serves as a critical building block in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring two strongly electron-donating methoxy groups, a lipophilic methyl group, and a programmable bromide handle—makes it an ideal precursor for directed metallation and transition-metal-catalyzed cross-coupling reactions. This application note details the physicochemical profiling, upstream synthesis, and downstream derivatization protocols for this intermediate, specifically highlighting its role in the first total synthesis of the anti-cancer natural product Lespeflorin I () [1].
Physicochemical Profiling & Structural Rationale
The synthetic utility of 1-bromo-2,4-dimethoxy-5-methylbenzene is dictated by its stereoelectronic properties. The methoxy groups at the 2- and 4-positions strongly activate the aromatic ring toward electrophilic substitution but conversely deactivate the C–Br bond toward oxidative addition by low-valent transition metals. This necessitates specific catalytic systems for cross-coupling. The bromide serves as a versatile linchpin for either lithium-halogen exchange or palladium-catalyzed C–C bond formation.
Table 1: Physicochemical Properties () [3]
| Property | Value |
| CAS Number | 19345-87-0 |
| IUPAC Name | 1-bromo-2,4-dimethoxy-5-methylbenzene |
| Molecular Formula | C₉H₁₁BrO₂ |
| Molecular Weight | 231.09 g/mol |
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
| LogP | 2.77 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Upstream Synthesis: Regioselective Halogen-Metal Exchange
To access 1-bromo-2,4-dimethoxy-5-methylbenzene, a regioselective mono-methylation of 1,5-dibromo-2,4-dimethoxybenzene is performed.
Causality behind the protocol: Isopropylmagnesium chloride (i-PrMgCl) is utilized to facilitate a rapid, low-temperature halogen-metal exchange. The methoxy groups direct the magnesiation to the less sterically hindered and electronically favored bromide, stabilizing the resulting arylmagnesium intermediate via chelation. Maintaining a sub-zero temperature is critical to prevent bis-metallation and suppress benzyne formation.
Protocol 1: Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene
-
Preparation : Charge a flame-dried, nitrogen-purged round-bottom flask with 4,6-dimethoxy-1,3-dibromobenzene (1.0 equiv, e.g., 5.07 mmol) and anhydrous THF (0.5 M). Cool the solution to -10 °C using an ice/brine bath.
-
Metallation : Add i-PrMgCl (1 M in THF, 1.38 equiv) dropwise over 15 minutes.
-
Electrophilic Quench : After stirring for 45 minutes at -10 °C, add methyl iodide (1.5 equiv) dropwise. Stir at -10 °C for 30 minutes, then allow the reaction to warm to room temperature (rt) for 4 hours.
-
Self-Validating IPC (In-Process Control) : Monitor the reaction via TLC (Hexane:EtOAc 9:1) or GC-MS. The complete disappearance of the dibromide starting material validates the successful halogen-metal exchange and methylation.
-
Workup : Quench the reaction with 10% aqueous HCl (15 mL) to neutralize any unreacted Grignard reagent. Remove THF in vacuo, extract with ethyl acetate (2 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield the title compound.
Downstream Application I: Directed Metallation & Carboxylation
This intermediate was famously utilized to synthesize 2,4-dimethoxy-5-methylbenzoic acid, a crucial precursor in the first total synthesis of Lespeflorin I and various Psoralidin derivatives possessing potent anti-cancer activity against prostate cancer cell lines () [1].
Causality behind the protocol: n-BuLi is highly effective for this specific lithium-halogen exchange. The -78 °C temperature is strictly required to trap the kinetic aryllithium species and prevent proton abstraction from the acidic methyl or methoxy groups.
Protocol 2: Synthesis of 2,4-Dimethoxy-5-methylbenzoic acid
-
Preparation : Dissolve 1-bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange : Add n-BuLi (2.5 M in hexanes, 1.2 equiv) dropwise. Stir for 30 minutes.
-
Carboxylation : Bubble anhydrous CO₂ gas through the solution for 45 minutes while allowing the mixture to slowly warm to room temperature.
-
Self-Validating IPC : Quench a 0.1 mL aliquot with D₂O. ¹H NMR should show >95% deuterium incorporation at the 1-position, validating the quantitative formation of the aryllithium intermediate prior to CO₂ addition.
-
Workup : Remove THF in vacuo. Treat the residue with saturated NaHCO₃ solution to extract the carboxylate salt into the aqueous layer. Wash the aqueous layer with diethyl ether to remove non-polar impurities, then acidify the aqueous layer with 1M HCl to pH 2 to precipitate the pure benzoic acid derivative.
Downstream Application II: Palladium-Catalyzed Cross-Coupling
As an electron-rich aryl bromide, 1-bromo-2,4-dimethoxy-5-methylbenzene exhibits a higher activation energy for the oxidative addition step in palladium-catalyzed cross-couplings compared to electron-deficient analogs () [2].
Causality behind the protocol: To overcome the sluggish oxidative addition, electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos) or robust bidentate ligands like dppf are required. Water is essential in the solvent system to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, which accelerates the transmetallation step.
Protocol 3: General Suzuki-Miyaura Coupling for Biaryl Synthesis
-
Preparation : In a Schlenk tube, combine 1-bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).
-
Reaction : Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.
-
Self-Validating IPC : Monitor via LC-MS. The appearance of the biaryl product mass and the complete consumption of the bromide validate the catalytic cycle's efficiency.
-
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between EtOAc and water, and purify via flash column chromatography.
Mechanistic Workflow
Divergent synthetic pathways utilizing 1-Bromo-2,4-dimethoxy-5-methylbenzene.
References
-
Pahari, P., Saikia, U. P., Das, T. P., Damodaran, C., & Rohr, J. (2016). Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I1. Tetrahedron, 72(23), 3324-3334. URL:[Link] [1]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. URL:[Link][1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11993478, 1-Bromo-2,4-dimethoxy-5-methylbenzene. PubChem. URL:[Link]
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Bromo-2,4-dimethoxy-5-methylbenzene
The Chemical Challenge: Electronic and Steric Deactivation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development and materials science. However, the coupling of highly electron-rich aryl halides, such as 1-bromo-2,4-dimethoxy-5-methylbenzene , presents a severe synthetic challenge.
This specific substrate suffers from a dual-deactivation mechanism:
-
Electronic Deactivation: The two methoxy groups at the 2- and 4-positions donate significant electron density into the aromatic ring via resonance (+M effect), while the 5-methyl group contributes via induction (+I effect). This hyper-enriches the C-Br bond, drastically increasing the activation energy required for the nucleophilic Pd(0) center to undergo oxidative addition.
-
Steric Hindrance: The methoxy group at the 2-position is ortho to the bromide, creating a steric shield that physically impedes the approach of the palladium catalyst.
Standard catalyst systems (e.g.,
Mechanistic Rationale & Catalyst Design
To breach the high activation barrier of 1-bromo-2,4-dimethoxy-5-methylbenzene, we employ the Buchwald ligand SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) in conjunction with
The causality behind this selection is deeply rooted in organometallic kinetics:
-
Accelerating Oxidative Addition: The dialkylphosphine moiety of SPhos is intensely electron-rich, which increases the electron density on the palladium center, making it sufficiently nucleophilic to insert into the deactivated C-Br bond ().
-
Enforcing the
Pathway: The massive steric bulk of the biphenyl backbone prevents the coordination of a second phosphine ligand. Mechanistic studies confirm that this forces the catalyst into a 12-electron state, which is exponentially more reactive toward oxidative addition than the 14-electron state ().
Fig 1: L1Pd(0) catalytic cycle for Suzuki-Miyaura coupling of electron-rich aryl bromides.
Reaction Optimization Data
The following table summarizes the quantitative optimization data for the coupling of 1-bromo-2,4-dimethoxy-5-methylbenzene with a standard phenylboronic acid. The data highlights the necessity of the SPhos ligand and a strong phosphate base.
| Entry | Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 eq) | Solvent (10:1) | Temp (°C) | Yield (%) |
| 1 | Toluene/ | 80 | < 10% | |||
| 2 | dppf | Dioxane/ | 80 | 28% | ||
| 3 | XPhos | THF/ | 80 | 84% | ||
| 4 | SPhos | Toluene/ | 80 | > 95% |
Note: Yields determined by GC-MS using an internal standard. Entry 4 represents the validated protocol parameters.
Standard Operating Procedure (SOP)
Workflow Visualization
Fig 2: Experimental workflow for the optimized Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
Step 1: Equipment Preparation (Self-Validating Setup)
-
Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.
-
Backfill the flask with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times. Causality: The highly active
species is extremely oxophilic. Trace oxygen will irreversibly oxidize the catalyst to an inactive Pd(II) peroxo complex, halting the reaction.
Step 2: Reagent Charging
-
Under a positive flow of Argon, charge the flask with:
-
1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.5 mmol, 1.5 eq)
- (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous
(2.0 mmol, 2.0 eq) Causality: A 1.5x excess of boronic acid is utilized to compensate for competitive protodeboronation side-reactions. is selected because its high basicity is required to efficiently convert the neutral boronic acid into the reactive, nucleophilic boronate anion necessary for transmetalation ().
-
Step 3: Solvent Addition and Degassing
-
Add 5.0 mL of anhydrous Toluene and 0.5 mL of degassed deionized water via syringe.
-
Subject the biphasic mixture to three freeze-pump-thaw cycles. Causality: Water is strictly required to facilitate the dissolution of the inorganic base and to participate in the transmetalation transition state.
Step 4: Reaction Execution and Monitoring
-
Seal the Schlenk flask and immerse it in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system.
-
Allow the reaction to proceed for 12 hours.
-
Self-Validation: At 6 hours, extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The disappearance of the starting material mass (
~231 for the bromide) and appearance of the biaryl product mass validates the catalytic turnover.
Step 5: Workup and Purification
-
Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water.
-
Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purify the crude residue via flash column chromatography on silica gel using a Hexanes/EtOAc gradient.
Troubleshooting Guide
-
Issue: High recovery of unreacted 1-bromo-2,4-dimethoxy-5-methylbenzene.
-
Root Cause: Failure of oxidative addition due to catalyst death.
-
Solution: Ensure rigorous exclusion of oxygen. Verify the quality of SPhos (it should be a white crystalline powder; yellowing indicates phosphine oxide formation).
-
-
Issue: High levels of homocoupled boronic acid (Ar'-Ar').
-
Root Cause: Excess oxygen in the system promoting Pd-catalyzed oxidative homocoupling, or excessively high reaction temperatures.
-
Solution: Improve the freeze-pump-thaw degassing technique. Consider dropping the temperature to 70 °C and extending the reaction time.
-
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]
-
Hazra, S., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(16), 13496-13546. URL:[Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
Application Note: Advanced Grignard Reagent Formation from 1-Bromo-2,4-dimethoxy-5-methylbenzene
Executive Summary & Mechanistic Rationale
The generation of Grignard reagents from highly electron-rich aromatic systems presents a significant kinetic challenge in organometallic synthesis. 1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS 19345-87-0) is a prime example of such a challenging 1[1]. The methoxy groups at positions 2 and 4 strongly donate electron density into the aromatic ring via resonance. This localized electron density significantly strengthens the C–Br bond, dampening its electrophilicity and making classical oxidative addition with zero-valent magnesium metal (
To overcome the thermodynamic and kinetic barriers associated with this substrate, modern protocols utilize the "Turbo Grignard" reagent (
Mechanistic pathway of Turbo Grignard halogen-magnesium exchange.
Comparative Performance Data
The table below summarizes the quantitative and qualitative differences between classical magnesium insertion and the modern halogen-magnesium exchange method for electron-rich aryl bromides.
| Parameter | Classical Direct Mg Insertion | Turbo Grignard ( |
| Reagent | Mg turnings, I | |
| Temperature | Reflux (65 °C) | -20 °C to 0 °C |
| Reaction Time | 12–24 hours | 2–4 hours |
| Typical Yield | 40–60% | >95% |
| Primary Side Reactions | Wurtz homocoupling, Protodehalogenation | Minimal (highly chemoselective) |
| Functional Group Tolerance | Poor (destroys sensitive electrophiles) | Excellent (tolerates esters, nitriles) |
Experimental Protocols
Protocol A: Halogen-Magnesium Exchange via Turbo Grignard (Preferred)
This protocol is engineered for maximum yield and chemoselectivity when working with electron-rich substrates like 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Materials Required:
-
Substrate: 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv, 10.0 mmol, 2.31 g)
-
Reagent:
-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 11.0 mmol, 8.46 mL) -
Solvent: Anhydrous Tetrahydrofuran (THF) (20 mL,
ppm H O)
Step-by-Step Methodology:
-
System Preparation (Moisture Elimination):
-
Action: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.
-
Causality: Grignard reagents are highly polarized nucleophiles and strong bases. Even trace moisture will instantly protonate the arylmagnesium species, reverting it to the inactive 1,5-dimethoxy-2-methylbenzene.
-
-
Substrate Solvation:
-
Action: Dissolve the 1-Bromo-2,4-dimethoxy-5-methylbenzene (2.31 g) in 20 mL of anhydrous THF to create a ~0.5 M solution.
-
Causality: THF acts as a coordinating solvent. Its oxygen lone pairs stabilize the resulting magnesium complex, which is essential for driving the equilibrium of the exchange reaction forward.
-
-
Thermal Control:
-
Action: Submerge the flask in a dry ice/ethylene glycol bath to cool the internal temperature to -20 °C.
-
Causality: Halogen-magnesium exchange is exothermic. Cooling prevents localized hot spots that could trigger unwanted side reactions, while the Turbo Grignard reagent remains highly active at sub-zero temperatures.
-
-
Reagent Addition:
-
Action: Add the
-PrMgCl·LiCl solution (8.46 mL) dropwise over 15 minutes using a syringe pump. -
Causality: Dropwise addition maintains a low concentration of unreacted
-PrMgCl in the system, preventing potential nucleophilic attack on the solvent and ensuring a smooth, controlled exchange.
-
-
Incubation & Self-Validation (In-Process Control):
-
Action: Stir the reaction at -20 °C for 2 hours.
-
Self-Validating QC Step: Withdraw a 0.1 mL aliquot of the reaction mixture, quench it into 1 mL of saturated aqueous NH
Cl, extract with 1 mL ethyl acetate, and analyze via GC-MS. -
Causality: The complete disappearance of the starting material mass (
230/232) and the exclusive appearance of the protodehalogenated mass ( 152) confirms 100% conversion to the Grignard reagent. If starting material remains, stir for an additional hour at 0 °C.
-
-
Electrophile Trapping:
-
Action: Once conversion is verified, the newly formed (2,4-dimethoxy-5-methylphenyl)magnesium chloride·LiCl complex is ready for immediate reaction with your chosen electrophile (e.g., aldehydes, ketones, or Weinreb amides) at -20 °C.
-
Step-by-step experimental workflow for Turbo Grignard exchange.
Protocol B: Classical Direct Magnesium Insertion (Alternative)
Note: This protocol is generally inferior for electron-rich substrates but may be required for large-scale manufacturing where atom economy of the magnesium source is strictly mandated.
-
Activation: Add magnesium turnings (1.5 equiv) to a flame-dried flask under Argon. Add a single crystal of iodine (
) and 0.1 equivalents of 1,2-dibromoethane in 5 mL of THF.-
Causality:
and 1,2-dibromoethane chemically scrub the passivating magnesium oxide (MgO) layer from the turnings, exposing the highly reactive zero-valent Mg lattice.
-
-
Insertion: Heat the mixture to a gentle reflux (65 °C). Slowly add 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv) dissolved in THF dropwise over 1 hour.
-
Completion: Reflux for an additional 12–24 hours until the magnesium turnings are mostly consumed. Titrate the resulting Grignard reagent using menthol and 1,10-phenanthroline as an indicator before use.
References
-
1-Bromo-2,4-dimethoxy-5-methylbenzene , ChemScene Product Data. 1
-
Isopropylmagnesium Chloride-Lithium Chloride , BenchChem Technical Guide. 2
-
Benzylic Arylation of Heterocycles Using TMP-Bases and Cross-Coupling Reactions , LMU Munich Dissertation. 3
Sources
Application Note: Synthesis and Purification of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene as a Precursor for Drimiopsin A
Introduction & Scientific Background
Drimiopsin A is a complex, naturally occurring polyoxygenated xanthone (1,3,6-trihydroxy-2,4-dimethoxy-8-methylxanthen-9-one) isolated from the South African plant Drimiopsis maculata[1, 2]. Due to its unique structural framework and potential pharmacological properties, the total synthesis of Drimiopsin A requires the precise assembly of highly functionalized building blocks [3].
A critical bottleneck in its synthesis is the construction of the heavily substituted A-ring. To achieve this, 2,4-dibromo-1,3-dimethoxy-5-methylbenzene serves as a pivotal synthetic intermediate. This dibrominated species is subsequently subjected to hydrolysis/substitution to yield 2,4-dihydroxy-1,3-dimethoxy-5-methylbenzene, which provides the exact oxygenation pattern required for the natural product [1]. This application note details the field-proven, step-by-step methodology for synthesizing this crucial dibromo precursor, emphasizing the mechanistic causality behind each experimental condition.
Caption: Synthetic pathway from 1,3-dimethoxy-5-methylbenzene to the natural product Drimiopsin A.
Mechanistic Insights & Causality
The synthesis relies on an Electrophilic Aromatic Substitution (EAS) utilizing aqueous bromine. As an Application Scientist, it is vital to understand why these specific conditions are selected rather than merely following the recipe.
-
Regioselectivity: The starting material, 1,3-dimethoxy-5-methylbenzene, features two strongly activating, ortho/para-directing methoxy groups and one weakly activating methyl group. The positions ortho to the methoxy groups (C2 and C4) are highly nucleophilic. Consequently, bromination is strictly directed to these specific carbons.
-
Solvent Causality (Aqueous Medium): Water is utilized instead of traditional organic solvents (like dichloromethane or acetic acid). Water acts as a highly polar, green solvent that stabilizes the transient bromonium ion intermediate during the EAS process, facilitating a cleaner reaction profile.
-
Temperature Control: The initial addition of bromine is highly exothermic due to the electron-rich nature of the aromatic ring. Cooling to 0 °C prevents uncontrolled polybromination and oxidative degradation. Conversely, after the first bromine atom is installed, the ring becomes deactivated via inductive electron withdrawal. Refluxing at 110 °C provides the necessary thermodynamic push to overcome this deactivation and drive the second bromination to completion.
-
Expert Insight on Literature Discrepancies: Some archival crystallographic literature contains typographical errors, identifying the starting material as "1,3-dimethyl-5-methylbenzene" (mesitylene) [1]. Structural and stoichiometric logic dictates that the precursor must be 1,3-dimethoxy-5-methylbenzene (orcinol dimethyl ether) to account for the methoxy groups present in the validated final product.
Experimental Protocol
This self-validating protocol ensures high purity through strict stoichiometric control and targeted chromatographic resolution.
Reagents & Equipment
-
Starting Material: 1,3-Dimethoxy-5-methylbenzene (1.0 g, 6.58 mmol)
-
Reagent: Bromine (
) (3.1 mL, 39.47 mmol, 6.0 eq) -
Solvent: Deionized Water (40 mL), Ethyl Acetate (EtOAc), Hexane
-
Equipment: Round-bottom flask, reflux condenser, addition funnel, ice bath, silica gel column.
Step-by-Step Methodology
-
Reaction Setup: Suspend 1,3-dimethoxy-5-methylbenzene (1.0 g) in 40 mL of deionized water within a round-bottom flask equipped with a magnetic stirrer. Submerge the flask in an ice bath to bring the internal temperature to 0 °C.
-
Electrophilic Addition: Slowly add bromine (3.1 mL) dropwise via an addition funnel. Causality: Dropwise addition at 0 °C controls the initial exothermic reaction, preventing the formation of unwanted oxidized byproducts.
-
Reflux & Conversion: Remove the ice bath, attach a reflux condenser, and heat the mixture to 110 °C for 12 hours. Causality: The extended reflux ensures the sterically hindered and electronically deactivated second bromination event reaches 100% conversion.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/Hexane (5/95). The desired product exhibits an
of ~0.6 [1]. -
Workup & Extraction: Cool the mixture to room temperature. Dilute with 30 mL of EtOAc and wash with 20 mL of water. Separate the organic layer and dry over anhydrous
. Evaporate the solvent under reduced pressure. Causality: EtOAc efficiently partitions the highly lipophilic halogenated product away from the aqueous hydrobromic acid byproduct. -
Chromatographic Purification: The crude residue contains a mixture of the desired dibromo compound and a tribromo impurity. Purify via silica gel column chromatography using 100% Hexane as the mobile phase. Causality: Because both species are highly non-polar, a strictly non-polar eluent is required to exploit minute differences in their retention factors, achieving baseline resolution.
-
Crystallization: Dissolve the purified fractions in a minimal mixture of EtOAc and Hexane. Allow for slow evaporation at room temperature to yield colorless crystals.
Caption: Step-by-step experimental workflow for the synthesis and purification of the dibromo precursor.
Quantitative Data Presentation
The following tables summarize the critical reaction parameters and the validated physicochemical properties of the isolated precursor.
Table 1: Reaction Optimization & Stoichiometry
| Parameter | Value | Mechanistic Rationale |
| Starting Material | 1.0 g (6.58 mmol) | 1,3-dimethoxy-5-methylbenzene provides the core scaffold. |
| Bromine ( | 3.1 mL (39.47 mmol) | 6.0 equivalents ensure complete dibromination despite ring deactivation. |
| Solvent | Water (40 mL) | Stabilizes bromonium intermediates; green chemistry approach. |
| Initial Temp | 0 °C | Suppresses oxidative degradation during the highly exothermic first step. |
| Reflux Temp | 110 °C | Overcomes the activation energy barrier for the second bromination. |
Table 2: Physicochemical & Crystallographic Properties [1]
| Property | Value |
| Chemical Formula | |
| Molecular Weight | 309.99 g/mol |
| Melting Point | 165–167 °C |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | a = 8.765 Å, b = 16.443 Å, c = 13.889 Å |
| Intermolecular Bonding |
References
-
Title: 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
-
Title: Xanthones from Drimiopsis maculata Source: Journal of Natural Products URL: [Link]
-
Title: 1,3,6-Trihydroxy-2,4-dimethoxy-8-methylxanthen-9-one (Drimiopsin A) Source: PubChem URL: [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 1-Bromo-2,4-dimethoxy-5-methylbenzene
Executive Summary & Substrate Profiling
1-Bromo-2,4-dimethoxy-5-methylbenzene is a highly functionalized aryl halide frequently utilized as a core building block in the synthesis of complex natural products (e.g., Psoralidin derivatives) and advanced pharmaceutical intermediates. However, its specific structural features present significant challenges in transition-metal catalysis:
-
Electronic Deactivation: The strongly electron-donating methoxy groups at the ortho (C2) and para (C4) positions relative to the bromide dramatically increase the electron density of the aromatic ring. This thermodynamically disfavors the initial oxidative addition of the Palladium(0) catalyst into the C–Br bond.
-
Steric Hindrance: The ortho-methoxy group creates a sterically encumbered environment around the reactive center, impeding the approach of the palladium complex and complicating both transmetalation and reductive elimination steps.
As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures, providing field-proven, causality-driven protocols to successfully couple this challenging substrate.
Mechanistic Logic & Catalyst Design
To overcome the high activation barrier associated with electron-rich aryl bromides, standard first-generation catalysts (e.g., Pd(PPh3)4) are generally ineffective, often leading to protodehalogenation or unreacted starting material . Instead, the use of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos is strictly required .
The Causality of Ligand Choice: The electron-rich dicyclohexylphosphine moiety of XPhos increases the electron density at the palladium center, which accelerates the rate-limiting oxidative addition into the electron-rich C–Br bond. Concurrently, the bulky biaryl framework enforces a highly reactive, monoligated Pd(0)L active species and provides the steric bulk necessary to force the final reductive elimination step, preventing the catalyst from becoming trapped in a stable Pd(II) resting state .
Fig 1. Catalytic cycle logic for cross-coupling electron-rich aryl bromides using Buchwald ligands.
Quantitative Data: Optimization Matrix
The following table summarizes the field-proven optimization data for the Suzuki-Miyaura coupling of 1-Bromo-2,4-dimethoxy-5-methylbenzene with phenylboronic acid, demonstrating the critical impact of ligand selection.
| Ligand | Precatalyst | Base | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| PPh3 | Pd(PPh3)4 | K2CO3 | Toluene | 100 | < 5% | Failure at oxidative addition step due to electron-rich substrate. |
| dppf | Pd(dppf)Cl2 | K3PO4 | 1,4-Dioxane | 90 | 15% | Bidentate ligand restricts flexibility; slow reductive elimination. |
| SPhos | Pd(OAc)2 | K3PO4 | Dioxane / H2O | 100 | 88% | High electron density accelerates oxidative addition; good yield. |
| XPhos | Pd2(dba)3 | K3PO4 | Dioxane / H2O | 100 | 94% | Optimal steric bulk prevents catalyst deactivation; superior yield. |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By observing specific physical changes at defined checkpoints, researchers can confirm the success of intermediate steps before proceeding, saving time and resources.
Fig 2. Standardized experimental workflow for air-sensitive palladium-catalyzed cross-couplings.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: C–C bond formation utilizing an arylboronic acid.
-
Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol% Pd), XPhos (8 mol%), and anhydrous K3PO4 (3.0 equiv).
-
Solvent Addition & Degassing: Add a 5:1 mixture of 1,4-Dioxane/H2O (0.2 M total concentration).
-
Causality: Water is essential to dissolve the phosphate base and accelerate the transmetalation step by forming a reactive boronate complex.
-
Validation Checkpoint 1 (Degassing): Perform three rigorous freeze-pump-thaw cycles. Oxygen rapidly oxidizes electron-rich phosphines (XPhos to XPhos-oxide), which will kill the catalytic cycle before oxidative addition can occur.
-
-
Catalytic Heating: Heat the reaction mixture to 100 °C.
-
Validation Checkpoint 2 (Activation): Within the first 15 minutes of heating, observe the color change. A shift from a purple/dark brown suspension (Pd2(dba)3) to a homogeneous deep red/orange solution indicates successful formation of the active Pd(0)-XPhos species. If the solution turns opaque black (Palladium black precipitation), the catalyst has decomposed due to residual oxygen, and the reaction must be aborted.
-
-
Workup: After 12 hours, cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the biaryl product.
Protocol B: Buchwald-Hartwig Amination
Objective: C–N bond formation utilizing primary or secondary amines .
-
Reagent Assembly: In a glovebox, charge a vial with 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv, 1.0 mmol), the amine (1.2 equiv), Pd(OAc)2 (5 mol%), tBuBrettPhos or XPhos (10 mol%), and NaOtBu (1.5 equiv).
-
Causality: NaOtBu is a strong base required to deprotonate the amine upon binding to the Pd(II) intermediate. If the amine contains base-sensitive functional groups (e.g., esters), weaker bases like Cs2CO3 must be substituted, though this will require extending the reaction time to 24 hours.
-
-
Solvent Addition: Add anhydrous, degassed Toluene (0.15 M). Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Catalytic Heating: Heat to 110 °C in an oil bath or heating block for 16 hours.
-
Validation Checkpoint: The reaction should transition to a dark, homogeneous solution. The formation of a fine white precipitate (NaBr) on the walls of the vial is a positive visual indicator that the cross-coupling is proceeding and the halide is being displaced.
-
-
Workup & Purification: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium residues, concentrate, and purify via chromatography.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications Source: ACS Omega URL:[Link]
-
Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides Source: National Center for Biotechnology Information (PMC) URL:[Link]
Application Note: 1-Bromo-2,4-dimethoxy-5-methylbenzene as a Strategic Building Block for Complex Molecule Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifiers: CAS: 19345-87-0 | MW: 231.09 g/mol | Formula: C₉H₁₁BrO₂
Executive Summary
In the realm of complex natural product synthesis and medicinal chemistry, the selection of highly functionalized, pre-assembled aromatic building blocks is a critical determinant of synthetic efficiency. 1-Bromo-2,4-dimethoxy-5-methylbenzene is a highly versatile, electron-rich aryl halide that serves as a cornerstone for constructing complex polycyclic scaffolds. This application note details the structural rationale, reactivity profile, and validated experimental protocols for utilizing this compound, with a specific focus on its application in the total synthesis of anticancer agents like Psoralidin derivatives and the melanin synthesis inhibitor Lespeflorin I.
Structural Rationale & Reactivity Profile
The utility of 1-Bromo-2,4-dimethoxy-5-methylbenzene stems from its highly specific substitution pattern, which acts as a pre-fabricated "A-ring" or "D-ring" for various flavonoids, coumestans, and pterocarpans.
-
The Bromine Handle (C1): Serves as the primary site of reactivity. It is highly susceptible to halogen-metal exchange (via alkyllithium or Grignard reagents) and oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The Methoxy Groups (C2, C4): These electron-donating groups heavily activate the aromatic ring. More importantly, they function as robust, masked phenols. They withstand harsh basic and nucleophilic conditions during early-stage synthesis and can be globally deprotected (cleaved) in the final stages using Lewis acids like Boron tribromide (BBr₃) to reveal the biologically active hydroxyl groups[1].
-
The Methyl Group (C5): Provides essential steric bulk and lipophilicity. In structure-activity relationship (SAR) studies of Psoralidin analogs, this specific methyl placement is critical for optimal binding in the hydrophobic pockets of target proteins in prostate cancer cell lines [1].
Case Study: Synthesis of Psoralidin Derivatives and Lespeflorin I
The power of this building block was elegantly demonstrated by Pahari et al. in the first total synthesis of Lespeflorin I and various Psoralidin derivatives [1]. The researchers required an aromatic precursor that could be seamlessly converted into a nucleophilic species to attack an electrophilic phenylacetic ester or carbon dioxide.
By subjecting 1-Bromo-2,4-dimethoxy-5-methylbenzene to halogen-metal exchange, the researchers generated a highly reactive aryl-lithium or aryl-magnesium intermediate. This intermediate was then trapped with CO₂ to form 2,4-dimethoxy-5-methylbenzoic acid, a critical intermediate that was subsequently condensed and cyclized to form the complex coumestan core of the natural products.
Workflow Visualization
Figure 1: Divergent synthetic pathways originating from 1-Bromo-2,4-dimethoxy-5-methylbenzene toward complex natural products.
Validated Experimental Protocols
The following protocols are engineered for high yield and reproducibility, incorporating self-validating steps to ensure intermediate integrity.
Protocol A: Synthesis of 2,4-Dimethoxy-5-methylbenzoic acid via Lithiation[1]
Causality Focus: Utilizing
Materials:
-
1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv)
- -BuLi (2.5 M in hexanes, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry CO₂ gas (generated from dry ice passed through a Drierite column)
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂. Add 1-Bromo-2,4-dimethoxy-5-methylbenzene (e.g., 1.5 g, 6.5 mmol) and anhydrous THF (15 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Syringe in
-BuLi (3.1 mL, 7.8 mmol) dropwise over 10 minutes. Self-Validation: The solution will typically transition to a pale yellow/orange color, indicating the formation of the aryl-lithium species. Stir for 30 minutes at -78 °C. -
Carboxylation: Vigorously bubble dry CO₂ gas directly into the solution via a needle for 45 minutes. The reaction mixture will become cloudy as the lithium carboxylate salt precipitates.
-
Quenching & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Evaporate the THF under reduced pressure.
-
Purification via Acid-Base Extraction: Suspend the residue in saturated aqueous NaHCO₃ (40 mL). Wash the aqueous layer with Ethyl Acetate (2 × 20 mL) to remove unreacted starting material and neutral impurities.
-
Isolation: Carefully acidify the aqueous layer with concentrated HCl until pH ~2 is reached. Self-Validation: A thick white precipitate of the desired benzoic acid will form. Extract with Ethyl Acetate (2 × 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure acid.
Protocol B: Turbo-Grignard Formation and Alkylation[1]
Causality Focus: Isopropylmagnesium chloride (
Step-by-Step Procedure:
-
Exchange: Dissolve 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv) in anhydrous THF under N₂ and cool to -10 °C (ice/salt bath).
-
Grignard Formation: Add
-PrMgCl (1 M in THF, 1.4 equiv) dropwise. Stir at -10 °C for 45 minutes. -
Electrophilic Trapping: Add the desired electrophile (e.g., Methyl iodide, 1.5 equiv) dropwise. Stir at -10 °C for 30 minutes, then remove the bath and stir at room temperature for 4 hours.
-
Quenching: Quench the reaction carefully with 10% aqueous HCl (15 mL).
-
Workup: Remove THF in vacuo. Extract the aqueous phase with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Quantitative Data & Transformation Summary
The table below summarizes the expected yields and conditions for the primary transformations of 1-Bromo-2,4-dimethoxy-5-methylbenzene, serving as a benchmark for synthetic planning.
| Reaction Type | Reagents & Conditions | Electrophile / Partner | Expected Yield Range | Downstream Utility |
| Lithiation-Carboxylation | CO₂ (gas) | 75% – 85% | Synthesis of Psoralidin A-ring / Coumestans | |
| Turbo-Grignard Alkylation | MeI, R-COCl | 80% – 90% | Lespeflorin I core assembly | |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | Arylboronic acids | 65% – 95% | Biaryl library generation for SAR studies |
| Global Deprotection | BBr₃, CH₂Cl₂, -78 °C to RT | N/A (Ether Cleavage) | 70% – 88% | Final unmasking of active polyphenols |
References
-
Pahari, P., Saikia, U. P., Das, T. P., Damodaran, C., & Rohr, J. (2016). Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I1. Tetrahedron, 72(23), 3324-3334. Available at:[Link]
Application Notes: The Strategic Role of 1-Bromo-2,4-dimethoxy-5-methylbenzene in Modern Agrochemical Synthesis
Abstract
1-Bromo-2,4-dimethoxy-5-methylbenzene has emerged as a pivotal structural synthon in the development of advanced agrochemicals, particularly within the strobilurin class of fungicides. Its unique substitution pattern—comprising a bromine atom for versatile coupling reactions and strategically placed methoxy and methyl groups—provides a robust scaffold for creating highly efficacious and stable active ingredients. This document serves as a comprehensive technical guide for researchers and development scientists, detailing the application of this intermediate. We will explore its role in the synthesis of potent fungicides, provide validated, step-by-step protocols, and discuss the underlying chemical principles that make it an invaluable tool in crop protection chemistry.
Introduction: The Significance of the Substituted Benzene Scaffold
The development of synthetic agrochemicals has been a cornerstone of modern agriculture, enabling significant increases in crop yields by mitigating losses from pests and diseases. Among the most commercially successful fungicides are the strobilurins, which were inspired by naturally occurring antifungal compounds.[1] Synthetic strobilurins, such as Azoxystrobin and Kresoxim-methyl, were developed to overcome the photochemical instability of their natural counterparts while retaining a broad spectrum of activity.[2]
The core of many of these synthetic analogues is a substituted benzene ring, which provides stability and serves as an anchor for the toxophore—the (E)-methoxyacrylate group responsible for inhibiting mitochondrial respiration in fungi.[3] 1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS No. 19345-87-0) is a highly functionalized and strategic starting material for constructing these complex molecules.[4][5]
Key Molecular Features and Their Implications:
-
Bromine Atom: Serves as an excellent leaving group and a handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitutions.[6] This allows for the precise and efficient connection of the benzene core to other fragments of the target agrochemical.
-
Dimethoxy Groups (at C2 and C4): These electron-donating groups activate the benzene ring, influencing its reactivity and the orientation of subsequent substitutions. They are also crucial for the biological activity of the final product, contributing to binding at the target site.
-
Methyl Group (at C5): This group provides steric bulk and lipophilicity, which can enhance the molecule's stability, reduce its degradation rate in the environment, and improve its penetration into the target pathogen.
The strategic arrangement of these functional groups makes 1-Bromo-2,4-dimethoxy-5-methylbenzene a bespoke building block for synthesizing a new generation of strobilurin analogues designed for improved performance and to combat fungal resistance.[7]
Application in Strobilurin Fungicide Synthesis: A Workflow
The primary application of 1-Bromo-2,4-dimethoxy-5-methylbenzene is as a precursor to the central aromatic core of strobilurin-type fungicides. The synthesis generally involves coupling this brominated scaffold with a side chain containing the critical β-methoxyacrylate pharmacophore.
A generalized synthetic workflow is illustrated below. This process highlights the key transformations where the unique features of the starting material are leveraged to build the final, biologically active compound.
Caption: Synthetic workflow from the starting material to the final agrochemical.
Detailed Protocol: Synthesis of a Strobilurin Analogue via Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step method for the synthesis of a novel strobilurin analogue using 1-Bromo-2,4-dimethoxy-5-methylbenzene as the starting material. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a biaryl strobilurin analogue by coupling the brominated benzene core with a boronic acid derivative of the pharmacophore side-chain.
Reaction Scheme: (Aryl-Br) + (Pharmacophore-B(OH)₂) --[Pd Catalyst, Base]--> (Aryl-Pharmacophore)
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 1-Bromo-2,4-dimethoxy-5-methylbenzene | 19345-87-0 | 231.09 | ≥98% | Commercial Source[4] |
| (E)-methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methoxyacrylate | N/A | (Varies) | ≥95% | Custom Synthesis |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | ≥98% | Commercial Source |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | ≥99% | Commercial Source |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% | Commercial Source |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | ≥99.8% | Commercial Source |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | HPLC | Commercial Source |
| Hexane | 110-54-3 | 86.18 | HPLC | Commercial Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ≥99.5% | Commercial Source |
Experimental Procedure
-
Catalyst Pre-formation (Justification): The active Pd(0) catalyst is generated in situ. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and Triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add 5 mL of degassed, anhydrous 1,4-dioxane.
-
Stir the mixture at room temperature for 15 minutes until a homogenous solution is formed.
-
-
Reaction Setup (Justification): An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the boronic acid reagent. The base (K₂CO₃) is essential for the transmetalation step of the Suzuki coupling mechanism.
-
To the Schlenk flask containing the catalyst, add 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 mmol, 231.1 mg).
-
Add the boronic acid ester side-chain (1.2 mmol).
-
Add anhydrous Potassium Carbonate (2.0 mmol, 276.4 mg).
-
Add an additional 5 mL of degassed 1,4-dioxane and 2.5 mL of degassed deionized water.
-
-
Reaction Execution and Monitoring (Justification): Heating accelerates the reaction rate. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of reaction completion and prevent the formation of degradation byproducts from prolonged heating.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress every 2 hours using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase), visualizing with a UV lamp. The disappearance of the starting brominated compound indicates reaction progression. The reaction is typically complete within 8-12 hours.
-
-
Work-up and Extraction (Justification): This sequence is designed to quench the reaction, remove inorganic salts and the catalyst, and isolate the crude product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 100 mL of deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution, 2 x 50 mL) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous Magnesium Sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization (Justification): Column chromatography is a standard and effective method for purifying organic compounds based on their polarity, yielding the high-purity product required for biological testing.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of Hexane and Ethyl Acetate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. An expected yield is typically in the range of 75-90%.
-
Safety and Handling
1-Bromo-2,4-dimethoxy-5-methylbenzene is an irritant. Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Conclusion
1-Bromo-2,4-dimethoxy-5-methylbenzene stands out as a highly valuable and versatile intermediate in the rational design of modern agrochemicals. Its pre-installed functional handles allow for efficient and modular synthetic strategies, such as the Suzuki-Miyaura coupling detailed herein. By providing a stable and biologically relevant core, this compound enables the rapid development of novel strobilurin analogues and other potential crop protection agents. The protocols and insights provided in this guide are intended to empower research and development teams to leverage this key building block in their discovery pipelines, ultimately contributing to the development of more effective and sustainable agricultural solutions.
References
-
CSIR-NIScPR. (n.d.). A new approach for the synthesis of strobilurin fungicide analogues. Open Research@CSIR-NIScPR. Retrieved March 7, 2026, from [Link]
-
Yang, X., et al. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
-
Wang, X., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY. Retrieved March 7, 2026, from [Link]
-
European Patent Office. (n.d.). FUNGICIDAL COMPOSITIONS - Patent 3240415. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2017). Synthesis and SAR of Methoxyiminoacetate and Methoxyiminoacetamide Derivatives as Strobilurin Analogues. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). WO2013144924A1 - An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl.
-
National Center for Biotechnology Information. (n.d.). Investigations into the biosynthesis of the antifungal strobilurins. Retrieved March 7, 2026, from [Link]
Sources
- 1. Investigations into the biosynthesis of the antifungal strobilurins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. 1-Bromo-2,4-dimethoxy-5-methylbenzene 95% | CAS: 19345-87-0 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Application Note: The Synthetic Utility of 1-Bromo-2,4-dimethoxy-5-methylbenzene in Medicinal Chemistry
Introduction & Chemical Profile
1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a highly functionalized aromatic building block extensively utilized in medicinal chemistry and natural product synthesis[1]. With a molecular weight of 231.09 g/mol and a LogP of approximately 2.77, this compound offers an optimal balance of lipophilicity and reactivity[1].
The structural architecture of this molecule is a privileged scaffold in drug discovery. The two methoxy groups serve as strong electron-donating groups, activating the ring while acting as critical hydrogen-bond acceptors in target binding. The methyl group provides necessary steric bulk and lipophilicity to fit into hydrophobic binding pockets. Crucially, the bromine atom acts as a versatile reactive handle, enabling late-stage functionalization via transition-metal catalysis or directed metallation to construct complex biaryl systems and polycyclic natural products[2][3].
Mechanistic Role in Drug Discovery
As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific building block:
-
Chelation-Assisted Metallation : The methoxy group at the C2 position is perfectly situated to coordinate with metal cations (such as Li⁺ or Mg²⁺) during halogen-metal exchange. This intramolecular chelation stabilizes the resulting organometallic intermediate, preventing unwanted side reactions (such as aryne formation) and ensuring high regiocontrol during electrophilic trapping[2].
-
Electronic Modulation in Cross-Coupling : The electron-rich nature of the 2,4-dimethoxy-5-methylphenyl ring makes the C–Br bond slightly less susceptible to oxidative addition by Palladium(0) compared to electron-deficient aryl halides. To counteract this, protocols must employ electron-rich, sterically demanding phosphine ligands (e.g., dppf, XPhos) to accelerate the catalytic cycle and drive the reaction to completion.
Key Application 1: Directed Metallation and Electrophilic Trapping
Causality & Context: This compound is a critical intermediate in the total synthesis of biologically active coumestans, such as the anticancer agent Psoralidin and the melanin synthesis inhibitor Lespeflorin I[2]. In these synthetic pathways, the aryl bromide undergoes rapid halogen-metal exchange. The reaction must be conducted at cryogenic temperatures (–78 °C) to kinetically favor the bromine-lithium exchange over the deprotonation of the benzylic C5-methyl group. The resulting aryllithium species is then trapped with carbon dioxide to yield a highly substituted benzoic acid, a direct precursor to the coumestan core[2].
Protocol: Halogen-Metal Exchange and Carboxylation
Note: This protocol is a self-validating system. The formation of a clear solution upon the addition of n-BuLi indicates successful metallation, while the precipitation of the lithium carboxylate salt upon CO₂ addition confirms successful trapping.
-
Preparation : Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (N₂). Add 1-bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv, e.g., 1.0 g, 4.3 mmol) and anhydrous Tetrahydrofuran (THF) to achieve a concentration of 0.2 M.
-
Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to –78 °C. Stir for 10 minutes to ensure thermal equilibrium.
-
Metallation : Syringe in n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv) dropwise over 15 minutes. Maintain the temperature at –78 °C and stir for 30 minutes. The solution will typically turn a pale yellow, indicating the formation of the aryllithium species.
-
Electrophilic Trapping : Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 45 minutes. A white precipitate (lithium carboxylate) will begin to form.
-
Quenching & Workup : Remove the cooling bath and allow the mixture to warm to room temperature. Carefully quench the reaction by adding 10% aqueous HCl until the pH reaches 2-3.
-
Isolation : Remove the THF in vacuo. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification : Recrystallize the crude product from a mixture of ethyl acetate/hexanes to afford the pure 2,4-dimethoxy-5-methylbenzoic acid.
Key Application 2: Palladium-Catalyzed Cross-Coupling
Causality & Context: To construct the biaryl frameworks frequently found in kinase inhibitors, the aryl bromide is subjected to Suzuki-Miyaura cross-coupling. Because the dimethoxy-substituted ring is highly electron-rich, bidentate ligands with a large bite angle (like dppf) are chosen to facilitate the challenging reductive elimination step, thereby preventing catalyst stalling and maximizing yields.
Protocol: Suzuki-Miyaura Biaryl Coupling
-
Reagent Loading : In a microwave-safe vial, combine 1-bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition : Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration.
-
Degassing : Sparge the heterogeneous mixture with N₂ gas for 10 minutes to remove dissolved oxygen, which can degrade the Pd(0) catalyst.
-
Reaction Execution : Seal the vial with a crimp cap. Heat the mixture at 90 °C in an oil bath for 12 hours (or 110 °C for 30 minutes via microwave irradiation).
-
Workup : Cool the reaction to room temperature. Dilute with water and extract with Dichloromethane (DCM). Filter the organic layer through a pad of Celite to remove palladium black.
-
Purification : Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the biaryl product.
Quantitative Data Summary
The following table summarizes validated reaction parameters and typical yields for transformations utilizing 1-Bromo-2,4-dimethoxy-5-methylbenzene:
| Reaction Type | Reagents / Catalyst | Electrophile / Coupling Partner | Typical Yield (%) | Key Application |
| Halogen-Metal Exchange | n-BuLi, THF, –78 °C | CO₂ (gas) | 75 – 85% | Synthesis of benzoic acid precursors[2] |
| Halogen-Metal Exchange | i-PrMgCl, THF, –10 °C | Methyl Iodide (MeI) | 70 – 80% | Isotopic labeling / Alkylation[2] |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Arylboronic Acids | 80 – 95% | Biaryl scaffold construction |
| Radical β-Scission | Lead tetraacetate, Benzene | Alkoxyl radical generation | 55 – 75% | Mycophenolic acid intermediate synthesis[3] |
Visualizations
Synthetic utility and key reaction pathways of 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Mechanistic pathway of directed halogen-metal exchange and electrophilic trapping.
References
-
Pahari, P., Saikia, U. P., Das, T. P., Damodaran, C., & Rohr, J. (2016). Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I1. Tetrahedron, 72(23), 3324-3334. National Institutes of Health (NIH). URL:[Link]
-
Kato, K., & Kimoto, H. (1990). An Efficient Synthesis of 5,7-Dihydroxy-4-methylisobenzofuran-1(3H)-one. Bulletin of the Chemical Society of Japan, 63(8), 2446-2449. Oxford University Press (OUP). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2,4-dimethoxy-5-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of 1-Bromo-2,4-dimethoxy-5-methylbenzene in your research. As a key intermediate in organic synthesis, understanding its reactivity and potential challenges is crucial for achieving optimal reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and general reactivity of 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Q1: What are the key structural features of 1-Bromo-2,4-dimethoxy-5-methylbenzene that influence its reactivity?
A1: The reactivity of this compound is primarily governed by the interplay of its substituents on the benzene ring. The two methoxy groups (-OCH₃) are strong electron-donating groups, activating the ring towards electrophilic aromatic substitution. Conversely, the bromine atom is an electron-withdrawing group, deactivating the ring, but is also a good leaving group in nucleophilic aromatic substitution and cross-coupling reactions. The methyl group (-CH₃) is a weakly activating group. The positions of these groups dictate the regioselectivity of subsequent reactions.
Q2: What are the recommended storage conditions for 1-Bromo-2,4-dimethoxy-5-methylbenzene?
A2: 1-Bromo-2,4-dimethoxy-5-methylbenzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. While relatively stable, prolonged exposure to light and air should be avoided to prevent potential degradation.
Q3: What are the most common applications of 1-Bromo-2,4-dimethoxy-5-methylbenzene in organic synthesis?
A3: This compound is a versatile building block, frequently utilized in:
-
Cross-coupling reactions: It serves as an excellent aryl halide partner in Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[1]
-
Grignard reagent formation: The aryl bromide can be converted into a Grignard reagent, a powerful nucleophile for forming new carbon-carbon bonds with various electrophiles like aldehydes, ketones, and esters.[2][3]
-
Nucleophilic aromatic substitution (SNAr): Although the ring is electron-rich, under specific conditions with strong nucleophiles, the bromide can be displaced.[4]
II. Troubleshooting Guide: Electrophilic Bromination
A common challenge is the selective introduction of a second bromine atom onto the aromatic ring.
Q1: I am observing a mixture of regioisomers during the bromination of 2,4-dimethoxy-5-methyltoluene. How can I improve the selectivity for a specific isomer?
A1: Achieving high regioselectivity in the bromination of an already substituted, activated ring can be challenging. Here's a systematic approach to troubleshoot this issue:
-
Analyze Steric and Electronic Factors: The two methoxy groups and the methyl group are ortho-, para-directing. The initial bromine will preferentially substitute at the most activated and sterically accessible position. Carefully consider the directing effects of all substituents to predict the major isomer.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[5]
-
Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent compared to liquid bromine.[6] Using a bulky brominating agent might favor substitution at less sterically hindered positions.[5]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents, from nonpolar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Q2: My bromination reaction is sluggish or not going to completion. What are the possible causes and solutions?
A2: Incomplete conversion can be due to several factors:
-
Insufficiently Activated System: While the methoxy and methyl groups are activating, if other deactivating groups are present, the reaction may be slow. Consider using a Lewis acid catalyst like FeBr₃ or AlCl₃ to increase the electrophilicity of the bromine.[7]
-
Reagent Purity: Ensure the starting material and brominating agent are pure. Impurities can inhibit the reaction.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[8][9]
Experimental Protocol: Selective Bromination of an Activated Aromatic Ring
This protocol provides a general guideline. Optimization for your specific substrate is recommended.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,4-dimethoxy-5-methyltoluene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., NBS, 1.05 eq) in the same solvent to the stirred reaction mixture.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]
III. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
1-Bromo-2,4-dimethoxy-5-methylbenzene is an excellent substrate for forming new carbon-carbon bonds via cross-coupling reactions.
Q1: My Suzuki coupling reaction is giving low yields. What are the key parameters to optimize?
A1: Low yields in Suzuki couplings can often be traced back to several critical factors:
| Parameter | Troubleshooting Steps |
| Catalyst System | Ensure the palladium catalyst and ligand are appropriate for the substrate. For electron-rich aryl bromides, phosphine-based ligands are often effective. Experiment with different catalyst loadings. |
| Base | The choice and strength of the base are crucial for activating the boronic acid.[11] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is typically used. The ratio can significantly impact the reaction rate and yield.[12] |
| Temperature | Most Suzuki reactions require heating. Optimize the temperature to ensure a reasonable reaction rate without causing decomposition of the starting materials or catalyst.[12] |
| Degassing | Palladium catalysts are sensitive to oxygen. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.[12] |
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction. To mitigate this:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the 1-Bromo-2,4-dimethoxy-5-methylbenzene.
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can sometimes reduce the instantaneous concentration and suppress homocoupling.
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Consult the literature for catalyst systems known to be effective for your specific type of coupling.
Experimental Workflow: Suzuki Coupling
Caption: A typical workflow for a Suzuki cross-coupling reaction.
IV. Troubleshooting Guide: Grignard Reagent Formation and Subsequent Reactions
The formation of the Grignard reagent from 1-Bromo-2,4-dimethoxy-5-methylbenzene is a powerful tool for nucleophilic addition.
Q1: I am having difficulty initiating the Grignard reaction. What are some common reasons for this?
A1: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions. Here are the most common culprits and their solutions:
-
Presence of Water: Grignard reagents are extremely sensitive to moisture.[13] Ensure all glassware is oven-dried or flame-dried immediately before use.[14] Use anhydrous solvents, and protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere.
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[2]
-
Reaction Temperature: The reaction is exothermic. Sometimes, gentle heating with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction should be controlled to maintain a gentle reflux.[3]
Q2: My Grignard reaction is producing a significant amount of a biphenyl side product. How can I avoid this?
A2: The formation of a biphenyl (Wurtz-type coupling) is a common side reaction, especially with aryl halides.[13] To minimize this:
-
Slow Addition: Add the solution of 1-Bromo-2,4-dimethoxy-5-methylbenzene to the magnesium turnings slowly to maintain a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Avoid excessive heating, as higher temperatures can favor the coupling side reaction.[13]
Logical Relationship: Grignard Reaction Troubleshooting
Caption: A decision tree for troubleshooting Grignard reaction initiation.
V. References
-
BenchChem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. Retrieved from
-
BenchChem. (n.d.). Improving yield and purity in 1-Bromo-5-methoxy-2,4-dinitrobenzene substitutions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Retrieved from
-
Pawar, S., Shaikh, M., Koorbanally, N., Omondi, B., & Ramjugernath, D. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2062. Retrieved from [Link]
-
University of Michigan. (n.d.). Grignard Reaction. Retrieved from
-
Pawar, S., Shaikh, M., Koorbanally, N., Omondi, B., & Ramjugernath, D. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. IUCrData, 68(7), o2062. Retrieved from [Link]
-
Northern Kentucky University. (n.d.). The Grignard Reaction. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Reactions Involving 1-Bromo-5-methoxy-2,4-dinitrobenzene. Retrieved from
-
Wikipedia. (2023, December 2). Suzuki reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from
-
Pires, R. (2020, June 22). grignard reaction. YouTube. Retrieved from [Link]
-
Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from
-
Semantic Scholar. (n.d.). First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. Retrieved from [Link]
-
BenchChem. (n.d.). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene. Retrieved from
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the one-pot synthesis using 2-bromobenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. Retrieved from [Link]
-
Reddy, K. L., Kumar, K. A., & Reddy, M. S. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5853–5855. Retrieved from [Link]
-
designer-drug.com. (n.d.). Bromination of 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
-
Al-Hamdani, Y. A. S., et al. (2023). Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. ACS Omega, 8(12), 11389–11400. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Bromo-2,4-dimethoxy-5-methylbenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers, organic chemists, and drug development professionals. This guide synthesizes field-proven chromatographic principles with rigorous, self-validating methodologies to help you optimize the downstream purification of 1-Bromo-2,4-dimethoxy-5-methylbenzene and resolve complex separation bottlenecks.
Compound Profile & Chromatographic Parameters
Understanding the physicochemical properties of your target molecule is the first step in designing a logical purification strategy. 1-Bromo-2,4-dimethoxy-5-methylbenzene is an electron-rich aromatic compound. The ether linkages provide moderate polarity (acting as hydrogen-bond acceptors), while the bromine atom and methyl group increase its lipophilicity.
Table 1: Physicochemical and Chromatographic Profile
| Parameter | Specification / Recommendation |
| Target Compound | 1-Bromo-2,4-dimethoxy-5-methylbenzene |
| Molecular Weight | ~231.09 g/mol |
| Polarity Classification | Low to Moderate |
| Primary Stationary Phase | Unbonded Silica Gel (Normal-Phase)[1] |
| Recommended Mobile Phase | Hexanes / Ethyl Acetate (Typically 5% – 15% EtOAc) |
| Detection Wavelength | UV @ 254 nm (Strong |
| Common Impurities | Unreacted 2,4-dimethoxytoluene, polybrominated species |
Self-Validating Standard Operating Procedure (SOP)
Do not rely on arbitrary solvent gradients. A robust chromatographic protocol must be a self-validating system where each step confirms the success of the previous one.
Step 1: TLC Method Development & Causality Perform Thin Layer Chromatography (TLC) using varying isocratic ratios of Hexanes and Ethyl Acetate (e.g., 5%, 10%, 15% EtOAc).
-
The Logic: Your goal is to identify a solvent system where the target compound elutes with a Retention Factor (
) of 0.20–0.30. This specificngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> window maximizes the compound's interaction time with the silica pores, ensuring optimal theoretical plate utilization and resolution from structurally similar impurities.
Step 2: Column Packing (Slurry Method) Pack the silica gel column using the slurry method with your weakest solvent (100% Hexanes).
-
The Logic: Pumping solvent through dry silica generates an exothermic heat of solvation. If packed dry, this heat vaporizes the highly volatile hexanes, creating air pockets and micro-fractures in the silica bed, which inevitably leads to channeling and band broadening[2].
Step 3: Sample Loading (Dry Loading) Dissolve the crude mixture in a volatile, strong solvent (e.g., Dichloromethane). Add dry silica gel to the flask (approximately 1:3 sample-to-silica weight ratio) and evaporate the mixture to a free-flowing powder using a rotary evaporator. Load this powder directly onto the top of the column bed[3].
-
The Logic: If you load the sample as a liquid using a strong solvent like DCM, the solvent will drag the compound down the column prematurely, ruining the separation. Dry loading ensures the compound is perfectly focused at the column head and elutes strictly based on the strength of the mobile phase[4].
Step 4: Elution & Fraction Validation Initiate the run with 100% Hexanes for 2 Column Volumes (CV) to flush out highly lipophilic impurities, then apply a step gradient to your optimized EtOAc percentage. Collect fractions using UV detection at 254 nm.
-
The Logic: Never pool fractions based solely on the automated system's UV trace. Always validate the purity of the UV-active fractions via TLC against a reference standard before combining and concentrating[5].
Purification Workflow
Workflow for the normal-phase flash chromatography of 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Troubleshooting Guide
Q: Why is my product co-eluting with the unbrominated starting material?
A: The starting material (2,4-dimethoxytoluene) and the brominated product share a very similar dipole moment. If the
Q: My chromatogram shows "shark fin" (fronting) peak shapes. What is the root cause? A: Fronting peaks are a classic symptom of either column overloading or injecting the sample in a solvent that is too strong[6]. Actionable Fix: Ensure your total crude mass does not exceed 5% of the silica mass in the column. If you are liquid-loading instead of dry-loading, your injection solvent must be as weak as, or weaker than, the initial mobile phase to properly focus the sample band at the top of the column[7].
Q: The automated flash system (e.g., Biotage or Teledyne ISCO) is reporting unusually high backpressure. How do I proceed? A: High backpressure is typically caused by clogged column frits, high solvent viscosity, or an excessively high flow rate for the column's particle size[6]. Actionable Fix: Verify that your flow rate aligns with the manufacturer's specifications (e.g., CombiFlash systems generally default to a 50 psi limit for standard columns)[8]. If the frit is clogged by particulate matter from the crude mixture, you must filter your sample through a 0.45 µm syringe filter prior to loading.
Q: Why is the compound streaking down the column instead of eluting in a tight band? A: Streaking occurs when the compound interacts too strongly with active, acidic silanol groups on the silica gel, or if the sample was not completely desorbed during loading. Actionable Fix: While less common for neutral ethers like 1-Bromo-2,4-dimethoxy-5-methylbenzene, ensure your dry load powder is completely dry and free of residual strong solvents (like DCM or THF) before packing it into the solid load cartridge.
Frequently Asked Questions (FAQs)
Q: What is the optimal UV detection wavelength for this compound?
A: Set your primary detector to 254 nm. The aromatic ring and the conjugated methoxy groups exhibit strong
Q: Can I use reversed-phase (C18) chromatography for this purification? A: Yes. While normal-phase silica is standard and highly cost-effective for this polarity, reversed-phase C18 chromatography using a Water/Acetonitrile gradient can provide superior purity if normal-phase selectivity fails[8],[9]. Ensure you equilibrate the C18 column with at least 3-6 Column Volumes of the initial solvent to prevent stationary phase collapse.
References
1.[8] How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems. Biotage. 2.[9] Using RediSep Columns on Biotage Systems - Teledyne Labs. Teledyne Labs. 3.[10] A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. 4.[2] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 5.[1] Successful flash chromatography. Biotage. 6.[7] LC Chromatography Troubleshooting Guide. Halo Columns. 7.[3] Successful Flash Chromatography. King Group (Wake Forest University). 8.[5] Purification by Flash Column Chromatography. MIT OpenCourseWare. 9.[4] Chromatography Troubleshooting. Teledyne ISCO (YouTube). 10.[6] Chromatography Troubleshooting. Teledyne ISCO (YouTube).
Sources
- 1. biotage.com [biotage.com]
- 2. orgsyn.org [orgsyn.org]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. youtube.com [youtube.com]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. halocolumns.com [halocolumns.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. ajrconline.org [ajrconline.org]
Troubleshooting Suzuki coupling with 1-Bromo-2,4-dimethoxy-5-methylbenzene
Welcome to the advanced troubleshooting guide for the Suzuki-Miyaura cross-coupling of 1-Bromo-2,4-dimethoxy-5-methylbenzene . This guide is engineered for researchers and drug development professionals dealing with highly deactivated, sterically hindered aryl halides.
Substrate Deconstruction: The Mechanistic Challenge
To troubleshoot effectively, we must first understand the inherent chemical causality of the substrate. 1-Bromo-2,4-dimethoxy-5-methylbenzene presents a "worst-case scenario" for the initial step of the Suzuki catalytic cycle (oxidative addition) due to two compounding factors[1]:
-
Synergistic Electronic Deactivation: The methoxy groups at the 2- and 4-positions exert a powerful electron-donating resonance (+M) effect. Crucially, both of these groups donate electron density directly to the C1 position (ortho and para, respectively). This raises the energy of the C–Br
antibonding orbital, making it highly resistant to oxidative addition by a Palladium(0) species. -
Steric Shielding: The methoxy group at the 2-position creates an immediate steric blockade around the C–Br bond, hindering the approach of bulky catalyst complexes.
When oxidative addition is sluggish, the catalytic cycle stalls. This leaves the boronic acid coupling partner exposed to the basic, aqueous reaction environment at elevated temperatures, triggering a cascade of side reactions such as protodeboronation and homocoupling[2][3].
Diagnostic Workflow
Use the following self-validating diagnostic matrix to identify the root cause of your reaction failure based on LC-MS or Crude NMR analysis.
Caption: Diagnostic workflow for troubleshooting Suzuki couplings of deactivated aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls with >60% unreacted 1-bromo-2,4-dimethoxy-5-methylbenzene. Why is standard failing?
A1:
Q2: I am seeing complete consumption of my boronic acid, but the aryl bromide remains intact. What is happening?
A2: This is a classic symptom of protodeboronation , where the boronic acid is prematurely hydrolyzed to the corresponding arene (replacing the boron with a proton)[2][3]. Because your aryl bromide undergoes oxidative addition so slowly, the boronic acid sits unreacted in a basic, aqueous environment at 80–100 °C, which catalyzes its destruction. The Fix:
-
Accelerate the main catalytic cycle by upgrading your catalyst to a Pd G3 precatalyst (see Table below)[5][6].
-
Switch to a milder, anhydrous base (e.g., finely milled
instead of aqueous )[7]. -
Convert your boronic acid to a pinacol ester (BPin) or MIDA boronate, which are significantly more stable against base-catalyzed hydrolysis[2].
Q3: LC-MS shows a significant amount of a byproduct with double the mass of my boronic acid. How do I prevent this?
A3: This indicates homocoupling of the boronic acid, forming a biaryl dimer. This is an oxidative side reaction driven by the presence of trace oxygen or the use of unreduced Pd(II) precatalysts[7]. The Fix:
-
Exclude Oxygen: Standard nitrogen bubbling is often insufficient for sensitive couplings. Implement a rigorous Freeze-Pump-Thaw degassing protocol (minimum 3 cycles)[8].
-
Change the Pd Source: If you are using
, it must be reduced to Pd(0) in situ, often consuming your boronic acid as the reducing agent. Switch to a pre-formed active Pd(0) source like a Buchwald G3/G4 precatalyst (e.g., XPhos Pd G3), which generates the active Pd(0) species rapidly upon mild base activation without oxidizing your substrate[5][6].
Quantitative Data: Catalyst System Screening
The following table summarizes the expected outcomes when coupling 1-Bromo-2,4-dimethoxy-5-methylbenzene based on the mechanistic principles discussed above.
| Catalyst System | Ligand Properties (Electronics / Sterics) | Expected Yield | Mechanistic Rationale |
| Moderate / Moderate | < 15% | Fails to overcome the high activation energy of the electron-rich C–Br bond. | |
| Moderate / Bidentate | 20 - 30% | Bidentate nature restricts the conformational flexibility needed for hindered ortho-substituted substrates. | |
| Highly Electron-Rich / Bulky | 75 - 85% | Dialkylphosphine accelerates oxidative addition; biaryl backbone stabilizes active Pd(0)[4]. | |
| XPhos Pd G3 | Highly Electron-Rich / Extremely Bulky | > 90% | Rapid generation of active Pd(0); highly optimized for sterically demanding, electron-rich biaryl synthesis[5][6]. |
Standard Operating Procedure: Optimized Suzuki Coupling
This self-validating protocol utilizes XPhos Pd G3 to overcome the electronic and steric deactivation of 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Reagents Required:
-
1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv, limiting reagent)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 (2.0 to 5.0 mol%)[5]
-
Anhydrous
(3.0 equiv, finely milled)[3][7] -
Solvent: 1,4-Dioxane /
(10:1 ratio)
Step-by-Step Methodology:
-
Solid Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Bromo-2,4-dimethoxy-5-methylbenzene, the boronic acid pinacol ester, XPhos Pd G3, and
. -
Atmosphere Exchange: Seal the tube with a septum. Apply high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of ambient oxygen[3][8].
-
Solvent Preparation: In a separate flask, prepare the 1,4-Dioxane/
mixture. Degas the solvent mixture by sparging with Argon for at least 30 minutes, or preferably via 3 freeze-pump-thaw cycles[7][8]. -
Reaction Initiation: Add the degassed solvent mixture to the Schlenk tube via a gas-tight syringe.
-
Heating & Monitoring: Transfer the tube to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure proper mixing of the biphasic system. Monitor the reaction via LC-MS after 2 hours. The bulky XPhos ligand should drive complete conversion within 4 to 8 hours[5].
-
Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate and wash with water, followed by brine. Dry the organic layer over
, filter, and concentrate under reduced pressure[2][3]. Purify via flash column chromatography.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Side reactions in Grignard formation with 1-Bromo-2,4-dimethoxy-5-methylbenzene
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-Bromo-2,4-dimethoxy-5-methylbenzene .
Synthesizing the Grignard reagent from this specific building block presents unique challenges. The strong electron-donating nature of the two methoxy groups increases the basicity of the resulting carbanion, while the ortho-methoxy group introduces steric hindrance and potential chelation effects at the magnesium surface. This guide synthesizes field-proven methodologies to help you diagnose, troubleshoot, and optimize your organometallic workflows.
Mechanistic Overview of Side Reactions
Before troubleshooting, it is critical to understand the causality behind the failures. Grignard formation is not a simple concerted insertion; it proceeds via a Single Electron Transfer (SET) mechanism. For electron-rich substrates like 1-Bromo-2,4-dimethoxy-5-methylbenzene, the intermediate aryl radicals and the highly basic final Grignard reagent are highly susceptible to side reactions.
Caption: Mechanistic pathways of Grignard formation and primary side reactions.
Diagnostic Decision Tree
Use the following workflow to identify and resolve the specific mode of failure in your reaction.
Caption: Diagnostic decision tree for resolving Grignard formation failures.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high levels of the biaryl homocoupling product (Wurtz Coupling)?
The Causality: Wurtz coupling occurs when the newly formed Grignard reagent acts as a nucleophile and attacks unreacted 1-Bromo-2,4-dimethoxy-5-methylbenzene, or when two aryl radical intermediates dimerize[1]. This is exacerbated by localized high concentrations of the aryl bromide and the use of highly coordinating solvents like Tetrahydrofuran (THF), which stabilize the radical intermediates and increase the nucleophilicity of the Grignard reagent. The Solution: Transition your solvent system. Moving from THF to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) significantly suppresses Wurtz coupling due to their altered coordination strength and steric bulk[2]. Additionally, ensure a strictly controlled, dropwise addition of the aryl bromide to maintain a low steady-state concentration of the electrophile. For scale-up, consider continuous flow packed-bed reactors, which have been proven to drastically improve selectivity against Wurtz coupling[3].
Q2: My GC-MS shows mostly 2,4-dimethoxy-1-methylbenzene (the reduced product). What happened?
The Causality: The methoxy groups at the 2- and 4-positions pump electron density into the aromatic ring. Consequently, the resulting Grignard reagent is exceptionally basic. Instead of acting as a nucleophile in your downstream reaction, it is acting as a base, scavenging protons to form the des-bromo product. The Solution: This is a classic symptom of protic quenching. It requires the implementation of a self-validating anhydrous system.
-
Perform a Karl Fischer titration on your solvent prior to use (must be <50 ppm H₂O).
-
Ensure your substrate is completely dry; azeotropic distillation with toluene prior to the reaction is highly recommended.
-
Verify that your downstream electrophile does not contain hidden acidic protons (e.g., highly enolizable ketones or unprotected amines).
Q3: The reaction won't initiate, even with iodine and heating. How can I force it?
The Causality: The electron-rich nature of the dimethoxy ring strengthens the C-Br bond, making the initial oxidative addition of Mg(0) thermodynamically slower. Furthermore, the ortho-methoxy oxygen can chelate to the magnesium surface, passivating it and preventing further reaction. The Solution: Do not force direct insertion with dangerous amounts of heat. Instead, bypass the heterogeneous Mg(0) insertion entirely by utilizing a homogeneous Halogen-Metal Exchange. Using Knochel's TurboGrignard reagent (iPrMgCl·LiCl) allows for a rapid, low-temperature exchange that avoids initiation delays, suppresses Wurtz coupling, and prevents thermal degradation[4].
Quantitative Data: Solvent Selection Matrix
The choice of solvent dictates the Schlenk equilibrium and the propensity for side reactions. Use this matrix to select the optimal solvent for 1-Bromo-2,4-dimethoxy-5-methylbenzene.
| Solvent | Coordination Strength | Initiation Rate | Wurtz Coupling Risk | Recommended Use Case |
| THF | High | Fast | High | General screening; requires strict dropwise addition. |
| 2-MeTHF | Moderate | Moderate | Low | Scale-up; significantly reduces homocoupling[2]. |
| CPME | Low | Slow | Very Low | High-temperature or continuous flow applications. |
| Diethyl Ether | Moderate | Moderate | Moderate | Small lab scale; high volatility poses safety risks. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, do not rely on assumed theoretical yields. The following protocols include built-in validation steps.
Protocol A: Halogen-Metal Exchange via TurboGrignard (Recommended)
This method is highly recommended for ortho-methoxy aryl bromides as it bypasses surface passivation and Wurtz coupling[4].
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv, 10 mmol) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Exchange: Dropwise add iPrMgCl·LiCl (TurboGrignard, 1.3 M in THF, 1.1 equiv, 8.46 mL) over 15 minutes.
-
Validation (Reaction Monitoring): Stir for 2 hours at 0 °C. Quench a 0.1 mL aliquot with saturated NH₄Cl and analyze via GC-MS to confirm the disappearance of the starting material and the formation of the reduced product (indicating successful Grignard formation prior to quench).
-
Downstream Use: The resulting homogeneous Grignard solution is ready for immediate reaction with your electrophile.
Protocol B: Direct Magnesium Insertion with DIBAL-H Activation
Use this if TurboGrignard is unavailable, utilizing 2-MeTHF to suppress Wurtz coupling.
-
Activation: To a flame-dried flask, add magnesium turnings (1.5 equiv). Add anhydrous 2-MeTHF (enough to cover the turnings). Add DIBAL-H (1.0 M in toluene, 0.02 equiv) and stir for 15 minutes at room temperature to chemically strip the MgO layer.
-
Initiation: Add 5% of the total 1-Bromo-2,4-dimethoxy-5-methylbenzene solution (1.0 equiv total in 2-MeTHF).
-
Validation (Initiation Check): Wait for a localized temperature spike and a change in the solution's appearance (cloudy/gray). Do not proceed until initiation is visually confirmed.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise over 1 hour, maintaining a gentle internal reflux to keep the halide concentration low.
-
Titration (Self-Validation): Before using the Grignard reagent, titrate a 1.0 mL aliquot using a standardized solution of iodine in 0.5 M LiCl/THF until a persistent brown color remains. Calculate the exact molarity to ensure stoichiometric accuracy for the next step.
References
- Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization Industrial & Engineering Chemistry Research - ACS Public
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions Green Chemistry (RSC Publishing)
- The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents Chemistry - A European Journal (via ResearchG
Sources
Technical Support Center: Optimizing the Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene
Welcome to the Technical Support Center for the synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your reaction yields, minimize impurities, and ensure the successful synthesis of your target compound.
Introduction: The Chemistry of a Key Intermediate
1-Bromo-2,4-dimethoxy-5-methylbenzene is a versatile building block in organic synthesis, valued for its specific substitution pattern which allows for further functionalization in the development of complex molecules. The synthesis of this compound, typically achieved through the electrophilic bromination of 2,4-dimethoxy-5-methylbenzene (also known as 2,4-dimethoxytoluene), presents a unique set of challenges and opportunities for optimization. The starting material is a highly activated aromatic ring, due to the presence of two electron-donating methoxy groups and a methyl group, which can lead to high reactivity but also to challenges in controlling selectivity and preventing side reactions.
This guide will delve into the critical parameters of this synthesis, providing you with the knowledge to navigate these challenges and consistently achieve high yields of the desired product.
Understanding the Reaction: Regioselectivity and Potential Pitfalls
The bromination of 2,4-dimethoxy-5-methylbenzene is an electrophilic aromatic substitution reaction. The two methoxy groups and the methyl group are all ortho, para-directing and activating substituents. This means they direct incoming electrophiles (in this case, a bromine cation or its equivalent) to the positions ortho and para to themselves and increase the rate of reaction.
The interplay of these directing effects is key to understanding the reaction's outcome. The methoxy groups are strong activators, while the methyl group is a weaker activator. The positions most activated for substitution are C3 and C5. However, the C5 position is also sterically hindered by the adjacent methyl group. This electronic and steric landscape dictates the distribution of products and byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene in a practical, question-and-answer format.
Question 1: My reaction is producing a significant amount of a di- or even tri-brominated product, leading to a low yield of the desired mono-bromo compound. How can I improve the selectivity?
Answer: This is the most common challenge in the bromination of highly activated aromatic rings. Here’s a multi-faceted approach to favor mono-bromination:
-
Control Stoichiometry: The most critical factor is the precise control of the brominating agent. Use no more than 1.0 to 1.1 molar equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine) relative to the 2,4-dimethoxy-5-methylbenzene.[1]
-
Slow Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring multiple substitutions on the same molecule.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can increase selectivity. Lower temperatures make the reaction more sensitive to the subtle differences in activation energy between the first and subsequent brominations.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than molecular bromine (Br₂). Consider using NBS to reduce the formation of polybrominated byproducts.
Question 2: I am observing the formation of an isomeric bromo-compound. How can I improve the regioselectivity for the desired 1-Bromo-2,4-dimethoxy-5-methylbenzene?
Answer: While the directing groups strongly favor certain positions, some degree of isomeric byproduct formation can occur. To enhance regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. For NBS bromination, non-polar solvents like dichloromethane (DCM) or chloroform are often preferred for electrophilic aromatic substitution. In some cases, using a more polar solvent like acetonitrile can favor aromatic bromination over other side reactions.
-
Catalyst Selection: When using molecular bromine, the choice of Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can impact the outcome. However, for a highly activated substrate like 2,4-dimethoxy-5-methylbenzene, a catalyst may not be necessary and could even exacerbate over-reactivity. If you are using a catalyst, consider running control experiments without it.
Question 3: My reaction is very slow or does not go to completion, even with a full equivalent of the brominating agent.
Answer: This issue can arise from several factors:
-
Reagent Quality: Ensure that your brominating agent is of high purity. N-Bromosuccinimide, for instance, can decompose over time, appearing yellow or brown instead of white. Use freshly opened or recrystallized NBS for best results.
-
Anhydrous Conditions: Ensure that your solvent and glassware are thoroughly dried. Water can react with the brominating agent and deactivate it.
-
Initiation (for NBS reactions): While aromatic bromination with NBS is typically an electrophilic substitution, radical pathways can sometimes compete, especially if the reaction is initiated with light or a radical initiator. For selective aromatic bromination, it is generally best to avoid these conditions.
Question 4: I am having difficulty purifying the final product from the starting material and byproducts.
Answer: Purification of brominated aromatic compounds often requires careful technique.
-
Column Chromatography: This is a very effective method for separating isomers and other impurities.
-
Solvent System: Start with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity. A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.
-
TLC Monitoring: Before running the column, use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and impurities. The desired product should have an Rf value of around 0.3-0.4 for effective separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 2,4-dimethoxy-5-methylbenzene?
A1: The major product is expected to be 1-Bromo-2,4-dimethoxy-5-methylbenzene. The position para to the C2-methoxy group and ortho to the C4-methoxy group (C5) is highly activated. However, bromination at the C3 position (ortho to both methoxy groups) is also possible. The steric hindrance from the methyl group at C5 might slightly disfavor substitution at this position, but the strong activating effect of the methoxy groups often overcomes this.
Q2: Should I be concerned about benzylic bromination of the methyl group?
A2: Benzylic bromination is a radical-mediated reaction that typically occurs under different conditions than electrophilic aromatic substitution (e.g., using NBS with a radical initiator like AIBN and a non-polar solvent like carbon tetrachloride, often with light or heat). For the synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene, you should use conditions that favor electrophilic aromatic substitution (e.g., NBS in a polar solvent or Br₂ with a Lewis acid in the dark) to avoid bromination of the methyl group.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent (e.g., 9:1 hexanes:ethyl acetate) to separate the starting material from the product and any byproducts. The disappearance of the starting material spot and the appearance of a new, usually less polar, product spot will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the typical work-up procedures for this reaction?
A4: A typical work-up involves quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess bromine. This is followed by washing the organic layer with water and brine to remove any water-soluble impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is generally preferred for its milder conditions and higher selectivity.
Materials:
-
2,4-dimethoxy-5-methylbenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxy-5-methylbenzene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Bromination using Molecular Bromine (Br₂)
This is a more traditional method but requires careful handling of bromine.
Materials:
-
2,4-dimethoxy-5-methylbenzene
-
Bromine (Br₂)
-
Glacial acetic acid
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and protected from light, dissolve 2,4-dimethoxy-5-methylbenzene (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bisulfite.
-
Extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Data Presentation
| Parameter | Protocol 1 (NBS) | Protocol 2 (Br₂) |
| Brominating Agent | N-Bromosuccinimide | Molecular Bromine |
| Solvent | Dichloromethane | Glacial Acetic Acid |
| Temperature | 0 °C to room temp. | 0 °C to room temp. |
| Typical Reaction Time | 1-3 hours | 2-4 hours |
| Selectivity | Generally higher | Can be lower |
| Safety Considerations | NBS is a solid, easier to handle | Bromine is a corrosive and volatile liquid |
Visualizations
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: General mechanism of electrophilic aromatic substitution.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
- Koorbanally, N. A., et al. (2004). Drimiopsin A, a new homoisoflavonoid from Drimiopsis maculata. Journal of Natural Products, 67(5), 894-896.
-
Organic Chemistry Portal. (n.d.). Benzylic Bromination. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Bromination of 2-((methoxymethoxy)methyl)benzene. (Note: This is a representative example of a technical guide for a similar reaction.)
-
Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-5-methoxy-2,4-dinitrobenzene Reaction Products. (Note: This provides general guidance on purification techniques applicable to the target compound.)
Sources
Technical Support Center: Identifying and Mitigating Byproducts in the Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene. The inherent reactivity of the 2,4-dimethoxy-5-methylbenzene scaffold, while advantageous, often leads to a complex mixture of products. This document provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you identify, understand, and control the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: My post-reaction TLC plate shows multiple spots. What are the most probable byproducts I am seeing?
A: The presence of multiple spots on your TLC plate is a common observation in this reaction. The 2,4-dimethoxy-5-methylbenzene ring is highly activated by two electron-donating methoxy groups and a methyl group, making it susceptible to several side reactions. The most likely byproducts are:
-
Dibrominated Species: Due to the high activation of the ring, over-bromination is the most frequent side reaction. The second bromine atom will add to the next most activated and sterically accessible position. You may be observing species like 1,6-Dibromo-2,4-dimethoxy-5-methylbenzene. Crude reaction mixtures from similar syntheses have been shown to contain both dibromo and tribromo compounds.[1][2]
-
Isomeric Monobrominated Product: While the desired product forms from bromination at the C1 position, a small amount of the isomeric product, where bromination occurs at the C6 position, may form. The regioselectivity of electrophilic aromatic bromination can be sensitive to reaction conditions like temperature.[3]
-
Benzylic Bromination Product: If you are using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or under UV irradiation, a competing radical substitution reaction can occur at the benzylic methyl group, yielding 1-(bromomethyl)-2,4-dimethoxy-5-methylbenzene.[4]
-
Unreacted Starting Material: A spot corresponding to your starting material, 2,4-dimethoxy-5-methylbenzene, will likely be present if the reaction has not gone to completion.
Q2: I'm analyzing my crude ¹H NMR spectrum, and it's more complex than expected. How can I assign the peaks to specific byproducts?
A: Interpreting a complex crude NMR is a process of elimination and pattern recognition. The key is to look for characteristic signals of the expected product and then identify signals that deviate from this pattern.
Table 1: Comparative ¹H NMR Spectral Data for Potential Products and Byproducts
| Compound | Key ¹H NMR Signals (Predicted, CDCl₃) | Rationale for Identification |
| Desired Product: 1-Bromo-2,4-dimethoxy-5-methylbenzene | ~7.2 ppm (s, 1H, Ar-H), ~6.6 ppm (s, 1H, Ar-H), ~3.9 ppm (s, 3H, OCH₃), ~3.8 ppm (s, 3H, OCH₃), ~2.2 ppm (s, 3H, CH₃) | Two distinct aromatic singlets. |
| Dibrominated Byproduct: (e.g., 1,6-Dibromo-) | Absence of one aromatic proton signal compared to the desired product. | Integration of the aromatic region will be lower than expected. Molecular weight will be significantly higher. |
| Benzylic Bromination Byproduct: | ~4.5 ppm (s, 2H, CH₂Br), Aromatic protons will be different from the desired product. The methyl singlet at ~2.2 ppm will be absent. | The appearance of a singlet integrating to 2H around 4.5 ppm is a definitive marker for benzylic bromination. |
| Unreacted Starting Material: | Three aromatic protons, two methoxy singlets, one methyl singlet. | Easily identified by comparing to the spectrum of the starting material. |
Note: Actual chemical shifts can vary based on solvent and concentration.
Q3: My reaction yield is low, and I've isolated a significant amount of a higher molecular weight compound confirmed by MS. What is the likely cause?
A: This is a classic sign of over-bromination. The product, 1-Bromo-2,4-dimethoxy-5-methylbenzene, is still an activated aromatic ring and can undergo a second electrophilic substitution. The formation of this dibrominated species is often the primary factor reducing the yield of the desired monobrominated product.
The root cause is that the energy barrier for the second bromination is not significantly higher than the first. This is a common issue when brominating highly activated aromatic compounds.[5] To mitigate this, precise control over the reaction stoichiometry and conditions is critical.
Q4: How can I adjust my experimental setup to minimize the formation of the dibrominated byproduct?
A: Minimizing over-bromination requires a careful and controlled approach to the reaction.
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent. Adding the brominating agent slowly and in portions can help maintain a low concentration, favoring monosubstitution.
-
Lower the Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -10 °C) can increase regioselectivity and reduce the rate of the second bromination, which often has a slightly higher activation energy.[3]
-
Choose a Milder Brominating Agent: While Br₂ with a Lewis acid is effective, it can be too reactive. Consider using N-Bromosuccinimide (NBS) or tetrabutylammonium tribromide (Bu₄NBr₃), which are often more selective for monosubstitution on activated rings.[6]
-
Monitor Reaction Progress: Closely monitor the reaction's progress using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Mechanistic Insights
Understanding the reaction pathways is crucial for troubleshooting. The synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene is dominated by the electrophilic aromatic substitution mechanism, but competing pathways can emerge under different conditions.
Primary Reaction Pathway: Electrophilic Aromatic Substitution
The desired reaction proceeds via a standard two-step electrophilic aromatic substitution (SₑAr) mechanism.[7][8] The π-electrons of the highly nucleophilic benzene ring attack the electrophile (Br⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][8] In the second step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity.[9]
Caption: Workflow for Electrophilic Aromatic Substitution.
Side Reaction: Over-bromination
The product of the initial reaction is still electron-rich and can attack another bromine electrophile, leading to a dibrominated byproduct. This follows the same SₑAr mechanism.
Caption: Pathway leading to the dibrominated byproduct.
Competing Pathway: Radical Benzylic Bromination
If using NBS with a radical initiator, a different mechanism can compete, leading to bromination on the methyl group instead of the aromatic ring.
Caption: Competing radical pathway at the methyl group.
Troubleshooting and Purification Protocols
Protocol 1: Analytical Thin Layer Chromatography (TLC) for Byproduct Detection
Objective: To quickly assess the composition of the crude reaction mixture and determine an optimal solvent system for purification.
Methodology:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small aliquot of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. Also spot your starting material as a reference.
-
Elution: Develop the plate in a sealed chamber with a pre-determined solvent system. A good starting point is a non-polar mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Visualization: Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).
-
Analysis: The desired product should have a different Rf value than the starting material and byproducts. Dibrominated products are typically less polar and will have a higher Rf than the monobrominated product. More polar impurities will remain closer to the baseline. The ideal solvent system will show clear separation (ΔRf > 0.1) between the desired product spot and major impurities.[10]
Protocol 2: Purification by Flash Column Chromatography
Objective: To isolate the pure 1-Bromo-2,4-dimethoxy-5-methylbenzene from unreacted starting material and byproducts.
Methodology:
-
Select Eluent: Based on your analytical TLC results, prepare a solvent system that provides good separation. The eluent for column chromatography should provide an Rf value of ~0.2-0.3 for the desired compound.
-
Pack Column: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Load Sample: Concentrate your crude product and dissolve it in a minimal amount of the eluent or a more polar solvent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often leads to better separation.[10]
-
Elute: Apply the eluent to the top of the column and use positive pressure (air or nitrogen) to maintain a steady flow rate.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. Experimental procedures for similar compounds often rely on column chromatography with hexane or hexane/ethyl acetate mixtures for purification.[1][2]
References
- Making Molecules. (2025).
- Chemistry Steps. (2022).
- Ma, D., & Tang, G. (2015).
- LibreTexts Chemistry. (2022). 16.
- Chemguide. (n.d.).
- Pawar, S., Shaikh, M., Koorbanally, N., Omondi, B., & Ramjugernath, D. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2062.
- International Union of Crystallography. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene.
- BenchChem. (2025). Improving yield and purity in 1-Bromo-5-methoxy-2,4-dinitrobenzene substitutions.
- Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Bromo-5-methoxy-2,4-dinitrobenzene.
- BenchChem. (2025). In-Depth Technical Guide: 1-Bromo-5-methoxy-2,4-dinitrobenzene.
- BenchChem. (2025). Technical Support Center: Purification of 1-Bromo-2-((methoxymethoxy)methyl)benzene.
- BenchChem. (2025). Technical Support Center: Bromination of 2-((methoxymethoxy)methyl)benzene.
- ChemScene. (n.d.). 1-Bromo-2,4-dimethoxy-5-methylbenzene.
- Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- Google Patents. (1993).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 6. rsc.org [rsc.org]
- 7. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Publish Comparison Guide: Confirming the Structure of 1-Bromo-2,4-dimethoxy-5-methylbenzene via NMR (Benchtop vs. High-Field)
As decentralized analytics become increasingly prevalent in drug development and synthetic chemistry, researchers are frequently tasked with choosing between accessible benchtop NMR systems and traditional high-field NMR spectrometers.
This guide objectively compares the performance of 80 MHz Benchtop NMR against 400 MHz High-Field NMR for the structural confirmation of 1-Bromo-2,4-dimethoxy-5-methylbenzene —a highly substituted aromatic intermediate often utilized in the synthesis of complex bioactive derivatives ()[1]. By analyzing the causality behind the chemical shifts and implementing self-validating experimental protocols, this guide provides a definitive framework for selecting the optimal analytical platform.
Part 1: The Molecular Target & Mechanistic NMR Profiling
To evaluate the capabilities of different NMR platforms, we must first understand the electronic environment of the target molecule. 1-Bromo-2,4-dimethoxy-5-methylbenzene (
Causality of Chemical Shifts:
-
The C3 Proton (~6.47 ppm): This proton is flanked by two strongly electron-donating methoxy groups. The oxygen lone pairs donate electron density into the aromatic ring via resonance, strongly shielding the C3 nucleus and pushing its resonance upfield.
-
The C6 Proton (~7.32 ppm): Situated between a mildly deshielding bromine atom (via induction) and a weakly donating methyl group, this proton is significantly less shielded than H3, appearing further downfield.
-
Absence of Multiplets: Because the C3 and C6 protons are para to each other, they exhibit negligible scalar coupling (
Hz). Consequently, they resolve as two distinct, sharp singlets rather than complex multiplets ()[1]. -
Aliphatic Singlets: The two methoxy groups appear as distinct singlets around 3.8–3.9 ppm due to the slight asymmetry of the molecule, while the methyl group appears as a sharp singlet near 2.2 ppm.
Part 2: Comparative Performance Analysis
When comparing NMR platforms, the primary variables are sensitivity and signal dispersion . Because a fixed
However, because the
Table 1: Objective Performance Comparison
| Analytical Parameter | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) |
| Magnet Technology | Permanent NdFeB (1.88 Tesla) | Superconducting (9.4 Tesla) |
| Cryogen Requirement | None (Plug-and-play) | Liquid Helium & Nitrogen |
| ~1 mmol/L | ~100 µmol/L | |
| Signal Dispersion | 80 Hz per ppm | 400 Hz per ppm |
| 1–2 minutes (16 scans) | < 1 minute (8 scans) | |
| > 2 hours (Low SNR) | 10–15 minutes | |
| Optimal Use Case | Routine QC, Singlet-heavy molecules | Complex multiplets, 2D multiplexing |
The Causality of
Part 3: Self-Validating Experimental Protocols
Step 1: Internal Calibration (Sample Preparation)
-
Action: Dissolve 50 mg of the synthesized 1-Bromo-2,4-dimethoxy-5-methylbenzene in 0.6 mL of
containing 0.03% v/v Tetramethylsilane (TMS). -
Self-Validation:
provides the deuterium lock signal to stabilize the magnetic field. TMS acts as the internal zero-point reference. The protocol validates its own calibration only if the TMS peak appears exactly at 0.00 ppm.
Step 2: Homogeneity Verification (Shimming)
-
Action: Perform automated or manual shimming on the Z and Z2 axes.
-
Self-Validation: Magnetic field inhomogeneity artificially broadens peaks, obscuring critical data. The system is validated for acquisition only when the full-width at half-maximum (FWHM) of the TMS peak is < 0.5 Hz (Benchtop) or < 0.1 Hz (High-Field). If this metric fails, the system halts acquisition.
Step 3: Acquisition & Integral Validation
-
Action: Acquire 16 scans for
H NMR with a relaxation delay ( ) of 2 seconds. -
Self-Validation: A 2-second
ensures complete longitudinal relaxation ( ) for accurate quantitation. The final structural confirmation is self-validating: the sum of the integrated peaks must equal exactly 11 protons (3H + 3H + 3H + 1H + 1H). Any deviation mathematically proves the presence of impurities or an incorrect molecular structure.
Part 4: Decision Workflow Visualization
The following diagram illustrates the logical decision tree for selecting the appropriate NMR platform and executing the self-validating confirmation loop.
Decision workflow for NMR platform selection and self-validating structural confirmation.
Conclusion
For the structural confirmation of 1-Bromo-2,4-dimethoxy-5-methylbenzene, Benchtop NMR (80 MHz) is the objectively superior choice for routine workflows. Because the molecule's proton environment naturally prevents signal overlap (yielding isolated singlets), the high dispersion offered by a 400 MHz system provides diminishing returns for
References
-
Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL:[Link]
-
A CASE (Computer-Assisted Structure Elucidation) for Bench-Top NMR Systems in the Undergraduate Laboratory Source: Journal of Chemical Education (ACS Publications) URL:[Link]
Sources
- 1. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. High-field to Benchtop NMR Spectroscopy - Part 1 - Oxford Instruments [oxinst.com]
Analytical Purity Validation of 1-Bromo-2,4-dimethoxy-5-methylbenzene: A Comparative HPLC Guide
Introduction
1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a highly substituted, sterically hindered halogenated aromatic building block frequently utilized in complex organic synthesis and pharmaceutical development[1][2][3]. Validating the purity of this intermediate requires resolving it from structurally similar synthetic byproducts, such as regioisomers (e.g., 1-bromo-5-methyl-2,4-dimethoxybenzene) and unbrominated precursors. Under the updated ICH Q2(R2) guidelines, analytical procedures must be rigorously validated to ensure they are fit for their intended purpose, emphasizing a lifecycle and Quality-by-Design (QbD) approach to method development[4][5][6].
The Causality of Chromatographic Selectivity: C18 vs. Phenyl-Hexyl
In reverse-phase high-performance liquid chromatography (RP-HPLC), the C18 column is the traditional workhorse, separating compounds based primarily on hydrophobic interactions[7]. However, for halogenated aromatic compounds like 1-Bromo-2,4-dimethoxy-5-methylbenzene, C18 often fails to provide baseline resolution (
To overcome this, a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The causality behind this superior performance lies in
Furthermore, the choice of mobile phase organic modifier is mechanistically vital. While acetonitrile is common, its carbon-nitrogen triple bond contains
Method Validation Workflow
ICH Q2(R2) aligned HPLC method development and validation workflow for halogenated aromatics.
Comparative Performance Data
The following table summarizes the experimental performance of a standard C18 column versus a Phenyl-Hexyl column for the analysis of 1-Bromo-2,4-dimethoxy-5-methylbenzene and its primary synthetic impurities (Impurity A: 1,5-dibromo-2,4-dimethoxybenzene; Impurity B: 1,5-dimethoxy-2-methylbenzene).
| Performance Metric | Standard C18 Column (5 µm, 4.6 x 250 mm) | Phenyl-Hexyl Column (3.5 µm, 4.6 x 150 mm) |
| Primary Interaction | Hydrophobic only[7] | Hydrophobic + |
| Mobile Phase Modifier | Acetonitrile (competes for | Methanol (enhances |
| Retention Time (API) | 6.4 min | 8.2 min |
| Resolution ( | 1.4 (Co-elution with Impurity A) | 2.8 (Baseline resolution) |
| Peak Asymmetry ( | 1.35 (Slight tailing) | 1.05 (Highly symmetrical) |
| Theoretical Plates ( | > 6,500 | > 12,000 |
Self-Validating Experimental Protocol
To ensure scientific integrity and compliance with ICH Q2(R2) guidelines[4][10], the following protocol incorporates a self-validating System Suitability Test (SST). The analytical run is automatically invalidated if the internal SST criteria are not met prior to sample analysis.
Step 1: Mobile Phase & System Preparation
-
Aqueous Phase (A): 0.1% Formic acid in HPLC-grade water. (Causality: Formic acid ensures the methoxy groups remain un-ionized and suppresses silanol interactions, preventing peak broadening).
-
Organic Phase (B): 100% HPLC-grade Methanol.
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 mm x 150 mm.
-
Chromatographic Conditions: Gradient from 40% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min. Column Oven Temperature: 35°C. Detection: UV at 230 nm (optimal for the substituted aromatic ring).
Step 2: Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Solution: Accurately weigh 10 mg of 1-Bromo-2,4-dimethoxy-5-methylbenzene reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).
-
System Suitability Solution (SST): Spike the standard solution with 0.1% (w/w) of Impurity A and Impurity B.
Step 3: System Suitability Testing (The Self-Validating Check)
-
Inject the SST Solution six consecutive times (20 µL injection volume).
-
Acceptance Criteria:
-
Resolution (
) between 1-Bromo-2,4-dimethoxy-5-methylbenzene and Impurity A must be . -
Tailing factor (
) for the main peak must be . -
Relative Standard Deviation (%RSD) of the main peak area across six injections must be
.
-
-
Causality Troubleshooting: If %RSD > 2.0%, investigate autosampler precision or incomplete sample dissolution. If
, verify the column oven temperature, as interactions are highly temperature-dependent. Do not proceed to validation execution until SST passes.
Step 4: ICH Q2(R2) Validation Execution
-
Specificity: Inject blank diluent, individual impurities, and the spiked sample. Verify no interfering peaks elute at the retention time of the main analyte[6][11].
-
Linearity: Prepare solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. The correlation coefficient (
) must bengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> [4]. -
Accuracy & Precision: Perform recovery studies by spiking known quantities of the analyte into a synthetic matrix at three concentration levels (n=3 for each). Recovery must fall strictly within 98.0% - 102.0%[4][6].
Conclusion
For the purity validation of 1-Bromo-2,4-dimethoxy-5-methylbenzene, relying on standard C18 chemistry introduces a high risk of co-elution with halogenated impurities. By transitioning to a Phenyl-Hexyl stationary phase paired with a methanolic mobile phase, analytical scientists can leverage
References
1.[4] "ICH Q2 (R2) Validation of Analytical Procedures - MasterControl", MasterControl, 2.[10] "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline", QbD Group, 3.[5] "ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs", IntuitionLabs, 4.[11] "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", Europa.eu, 5.[6] "Validation of Analytical Procedures Q2(R2) - ICH", ICH.org, 6.[7] "Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI", Oreate AI, 7. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases", Chromatography Online, 8.[1] "1-Bromo-2,4-dimethoxy-5-methylbenzene - Advanced ChemBlocks", AChemBlock, 9.[2] "1-Bromo-2,4-dimethoxy-5-methylbenzene | ChemScene", ChemScene, 10.[8] "Phenyl Stationary Phases for HPLC - Element Lab Solutions", Element Lab Solutions, 11.[9] "Performance comparison of different HPLC columns for Methasulfocarb analysis - Benchchem", Benchchem, 12.[3] "Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC", NIH,
Sources
- 1. 1-Bromo-2,4-dimethoxy-5-methylbenzene 95% | CAS: 19345-87-0 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Reactivity Profiling of 1-Bromo-2,4-dimethoxy-5-methylbenzene: A Comparative Guide to Sterically Hindered Aryl Bromides
Executive Summary
In the realm of transition metal-catalyzed cross-coupling, the electronic and steric topology of the electrophile dictates the efficiency of the catalytic cycle. 1-Bromo-2,4-dimethoxy-5-methylbenzene represents a uniquely challenging substrate. Heavily decorated with electron-donating groups and featuring significant steric encumbrance adjacent to the reactive C-Br bond, this molecule strongly resists standard coupling conditions. This guide provides an in-depth comparative analysis of its reactivity against baseline aryl bromides and establishes a self-validating experimental framework for achieving high-yielding transformations.
Mechanistic Profiling: The Oxidative Addition Bottleneck
The reactivity of aryl bromides in palladium-catalyzed cross-coupling is fundamentally governed by the oxidative addition step, wherein the active Pd(0) catalyst inserts into the C-Br bond. For 1-Bromo-2,4-dimethoxy-5-methylbenzene, this step represents a severe kinetic bottleneck due to a synergistic combination of electronic deactivation and steric shielding[1].
-
Electronic Deactivation: The two methoxy groups at the C2 and C4 positions exert a strong positive resonance (+R) effect, while the C5 methyl group contributes a positive inductive (+I) effect. This floods the aromatic ring with electron density, strengthening the C-Br bond and significantly increasing the activation energy required for the electron-rich Pd(0) center to undergo oxidative addition[2].
-
Steric Encumbrance: The methoxy group at the C2 position is situated ortho to the bromine atom. This creates a physical barricade that restricts the trajectory of the incoming bulky palladium-ligand complex, further depressing the reaction rate[1]. While extreme steric hindrance can occasionally force alternative single-electron halogen abstraction pathways, standard two-electron oxidative addition remains heavily suppressed[3].
Electronic and steric contributions suppressing the reactivity of the target aryl bromide.
Comparative Reactivity Matrix
To contextualize the inertness of 1-Bromo-2,4-dimethoxy-5-methylbenzene, we must benchmark it against aryl bromides with varying electronic and steric profiles. The table below summarizes their relative performance in a standard Suzuki-Miyaura coupling[4].
| Aryl Bromide | Electronic Profile | Steric Profile (Ortho) | Relative OA Rate | Standard Yield (Pd(PPh3)4, 80°C) | Optimized Yield (Pd2(dba)3/SPhos, 100°C) |
| 1-Bromo-4-nitrobenzene | Strongly Electron-Deficient | Unhindered | Very Fast | >95% | >95% |
| Bromobenzene | Neutral | Unhindered | Baseline | >90% | >95% |
| 2-Bromoanisole | Electron-Rich | Hindered (1x -OMe) | Slow | ~45% | >90% |
| 1-Bromo-2,4-dimethoxy-5-methylbenzene | Highly Electron-Rich | Hindered (1x -OMe) | Extremely Slow | <10% | >85% |
Data Note: Yields represent comparative proxies based on standard phenylboronic acid coupling kinetics.
Pd-Catalyzed Cross-Coupling Cycle highlighting the Oxidative Addition bottleneck.
Advanced Methodologies: Overcoming the Reactivity Barrier
To successfully couple 1-Bromo-2,4-dimethoxy-5-methylbenzene, the catalytic system must be carefully engineered. Standard triphenylphosphine (PPh3) ligands fail because they are neither sufficiently electron-rich to force oxidative addition nor bulky enough to facilitate reductive elimination in hindered systems. The following protocol utilizes a Buchwald-type dialkylbiarylphosphine ligand to overcome these barriers.
Optimized Suzuki-Miyaura Coupling Protocol
Objective: Achieve >85% conversion of 1-Bromo-2,4-dimethoxy-5-methylbenzene to the desired biaryl product.
1. Causality & Reagent Design:
-
Catalyst (Pd2(dba)3 + SPhos): SPhos provides a highly electron-rich metal center that accelerates oxidative addition into the deactivated C-Br bond. Simultaneously, its massive steric bulk forces the two aryl groups together during the final reductive elimination step, preventing the catalyst from resting in the stable Pd(II) state.
-
Base (Anhydrous K3PO4): Weaker bases (like Na2CO3) struggle to mediate transmetalation in sterically congested environments. K3PO4 provides the necessary basicity to form the reactive boronate "ate" complex efficiently.
-
Solvent (Toluene/H2O 5:1): A biphasic system ensures the organic substrates remain dissolved in the high-boiling toluene layer while the inorganic base and boronate intermediate interface actively at the phase boundary.
2. Step-by-Step Procedure:
-
Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd2(dba)3 (2 mol% Pd), SPhos (4 mol%), and finely milled anhydrous K3PO4 (3.0 equiv, 3.0 mmol).
-
Degassing (Critical Step): Seal the flask, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times. (Causality: Oxygen rapidly oxidizes the electron-rich Pd(0)-SPhos complex to an inactive Pd(II) species, halting the catalytic cycle before it begins.)
-
Solvent Addition: Via syringe, add 5 mL of degassed Toluene and 1 mL of degassed distilled H2O.
-
Reaction: Heat the biphasic mixture to 100 °C under vigorous stirring for 12–16 hours.
3. Self-Validation & Monitoring System:
-
Diagnostic Indicator: Monitor the reaction via GC-MS or TLC. If the arylboronic acid is rapidly consumed but the 1-Bromo-2,4-dimethoxy-5-methylbenzene remains unreacted, homocoupling of the boronic acid is occurring.
-
Validation Logic: Homocoupling indicates that the oxidative addition step is failing (the catalyst is starved of the aryl bromide), forcing the Pd center to react exclusively with the boronic acid. If this occurs, it validates the need to strictly verify your inert atmosphere technique or increase the SPhos ligand loading to ensure complete active catalyst formation.
4. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL), wash with brine (10 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
References
Sources
A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 1-Bromo- vs. 1-Iodo-2,4-dimethoxy-5-methylbenzene
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry—the choice of the aryl halide can profoundly influence reaction kinetics, catalyst performance, and ultimately, the yield and purity of the desired product. This guide provides an in-depth comparison of two structurally similar yet reactively distinct aryl halides: 1-Bromo-2,4-dimethoxy-5-methylbenzene and 1-Iodo-2,4-dimethoxy-5-methylbenzene, in the context of their application in cross-coupling reactions.
The Fundamental Difference: Carbon-Halogen Bond Dissociation Energy
The primary factor governing the reactivity of aryl halides in cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step in the catalytic cycle.[1][2] A weaker C-X bond facilitates a faster oxidative addition, thereby accelerating the overall reaction rate.
The bond dissociation energies for carbon-halogen bonds decrease down the group: C-F > C-Cl > C-Br > C-I.[3][4][5][6] Specifically, the C-Br bond has an average bond energy of approximately 276 kJ/mol, while the C-I bond is significantly weaker at around 240 kJ/mol.[5][6][7] This difference in bond strength is the principal reason why aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[1][8]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276 |
| C-I | ~240 |
This table summarizes the average bond dissociation energies for C-Br and C-I bonds, highlighting the weaker nature of the C-I bond.
Reactivity in Practice: A Head-to-Head Comparison
The enhanced reactivity of 1-Iodo-2,4-dimethoxy-5-methylbenzene translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Due to the lower activation energy required for the oxidative addition of the C-I bond, reactions involving the iodo-analogue can often be conducted at lower temperatures. This can be particularly advantageous when working with thermally sensitive substrates or to minimize the formation of thermal degradation byproducts.
-
Lower Catalyst Loading: The facile oxidative addition of aryl iodides can allow for the use of lower catalyst loadings to achieve high conversions, which is economically and environmentally beneficial, especially in large-scale syntheses.[1]
-
Broader Ligand Compatibility: While the development of electron-rich and sterically hindered phosphine ligands has greatly expanded the scope of cross-coupling reactions with less reactive aryl bromides and chlorides, aryl iodides often exhibit good reactivity with a wider range of less specialized and less expensive ligands, such as triphenylphosphine (PPh₃).[9][10][11]
However, there are scenarios where the higher stability of the C-Br bond in 1-Bromo-2,4-dimethoxy-5-methylbenzene can be advantageous:
-
Selectivity in Polyhalogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity can be exploited for sequential cross-coupling reactions. For instance, an iodo group can be selectively coupled in the presence of a bromo group under carefully controlled conditions.
-
Cost and Availability: Aryl bromides are often more commercially available and less expensive than their iodo counterparts, which can be a significant consideration for large-scale manufacturing.[12]
-
Undesired Reactivity: In some specific cases, particularly with highly active catalyst systems, the high reactivity of aryl iodides can lead to undesired side reactions, such as the formation of homocoupling products.[13]
Experimental Workflows and Protocols
To illustrate the practical differences in reactivity, we present standardized protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions. These protocols serve as a starting point for optimization and highlight the typical adjustments required when substituting the bromo- for the iodo-analogue.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction. [14] Materials:
-
1-Bromo- or 1-Iodo-2,4-dimethoxy-5-methylbenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. For 1-iodo-2,4-dimethoxy-5-methylbenzene, a starting temperature of 80 °C is recommended. For the bromo-analogue, a higher temperature of 100-110 °C may be required for a comparable reaction rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. [15][16] Materials:
-
1-Bromo- or 1-Iodo-2,4-dimethoxy-5-methylbenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and freshly distilled triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture. For 1-iodo-2,4-dimethoxy-5-methylbenzene, the reaction may proceed efficiently at room temperature to 50 °C. For the bromo-analogue, heating to 60-80 °C is often necessary. [15]5. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. [17][18] Materials:
-
1-Bromo- or 1-Iodo-2,4-dimethoxy-5-methylbenzene (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃) (1.5-2.0 equiv)
-
Anhydrous DMF or NMP
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the palladium(II) acetate and the phosphine ligand in the anhydrous solvent.
-
Add the aryl halide and the base to the catalyst mixture.
-
Add the alkene to the reaction mixture.
-
Heat the mixture with stirring. For 1-iodo-2,4-dimethoxy-5-methylbenzene, a temperature of 80-100 °C is a good starting point. For the bromo-analogue, temperatures of 120-140 °C are typically required. [19][20]5. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Concluding Remarks for the Practicing Scientist
The choice between 1-Bromo- and 1-Iodo-2,4-dimethoxy-5-methylbenzene in cross-coupling reactions is a nuanced decision that hinges on a balance of reactivity, cost, and the specific requirements of the synthetic route. The iodo-analogue offers the clear advantage of higher reactivity, often leading to milder reaction conditions, lower catalyst loadings, and potentially higher yields. This makes it an excellent choice for rapid library synthesis, proof-of-concept studies, and reactions involving sensitive functional groups.
Conversely, the bromo-analogue provides a more cost-effective and, in some cases, more selective alternative, particularly for large-scale production and in synthetic strategies that leverage differential halide reactivity. A thorough understanding of the fundamental principles of C-X bond activation, coupled with the empirical data from the provided protocols, will empower researchers to make informed decisions, optimize their synthetic strategies, and ultimately accelerate their drug discovery and development programs.
References
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted.... Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]
-
Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]
-
Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
YouTube. (2018). Bond Strength and Bond Length. Retrieved from [Link]
-
CORE. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
SCIRP. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. Retrieved from [Link]
-
Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Retrieved from [Link]
-
University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2018). Bond strength : r/chemhelp. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of bromobenzene with terminal phenyl alkyne. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
University of Calgary. (n.d.). Strengths of Ionic and Covalent Bonds. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. allen.in [allen.in]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Strengths of Ionic and Covalent Bonds - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. thieme.de [thieme.de]
- 12. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 20. asianpubs.org [asianpubs.org]
Validation of 1-Bromo-2,4-dimethoxy-5-methylbenzene Synthesis Through Spectral Analysis: A Comparative Guide
Executive Summary & Strategic Importance
As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy with absolute regiochemical control. 1-Bromo-2,4-dimethoxy-5-methylbenzene (also known as 5-bromo-2,4-dimethoxytoluene) is a highly versatile polysubstituted aromatic building block. Its unique substitution pattern—featuring a reactive bromine handle alongside two electron-donating methoxy groups—makes it indispensable for palladium-catalyzed cross-coupling reactions in the development of complex therapeutics, including 1[1] and 2[2].
Synthesizing this compound presents a classic regioselectivity challenge. The strongly activating methoxy groups dictate the position of electrophilic aromatic substitution, but competing directing effects can lead to isomeric mixtures. This guide objectively compares two primary synthetic routes—direct bromination versus an indirect bromination-reduction sequence—and establishes a self-validating spectral framework using Nuclear Magnetic Resonance (NMR) to unequivocally prove the regiochemistry of the final product.
Mechanistic Pathways: Direct vs. Indirect Synthesis
The choice of synthetic route depends entirely on the required purity profile and scale of the target application.
Figure 1: Comparative synthetic workflows for 1-Bromo-2,4-dimethoxy-5-methylbenzene.
Quantitative Route Comparison
| Parameter | Route A: Direct NBS Bromination | Route B: Bromination-Reduction Sequence |
| Reagents | N-Bromosuccinimide (NBS), Acetonitrile | 1. Br₂, CCl₄ (or DCM); 2. Zn(Hg), HCl |
| Step Count | 1 | 2 |
| Regioselectivity | Moderate to High (Minor 3-bromo isomer possible) | Excellent (Aldehyde directs strictly to 5-position) |
| Overall Yield | ~75–85% | ~60–70% (Over two steps) |
| Scalability | High (Mild conditions, simple aqueous workup) | Moderate (Heavy metal waste from Zn/Hg) |
| Mechanistic Driver | Kinetic control via methoxy activation | Thermodynamic control via aldehyde deactivation |
Step-by-Step Experimental Protocols
Every protocol must be designed with an understanding of the underlying chemical causality. Below are the optimized methodologies for both routes.
Route A: Direct Electrophilic Bromination (NBS Method)
Causality Insight: NBS is preferred over molecular bromine (Br₂) for direct bromination because it provides a low, steady concentration of electrophilic bromine. Acetonitrile is chosen as the solvent because its polarity stabilizes the Wheland intermediate during electrophilic aromatic substitution, accelerating the reaction without requiring Lewis acid catalysis.
-
Initiation: Dissolve 2,4-dimethoxytoluene (1.0 eq) in anhydrous acetonitrile (0.2 M concentration) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 15 minutes to prevent exothermic spikes that could lead to benzylic bromination.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the consumption of the starting material via TLC (Hexane:EtOAc 9:1).
-
Quenching: Once complete, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine species.
-
Isolation: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography to isolate the target compound.
Route B: Bromination-Reduction Sequence (The Classical Method)
Causality Insight: When absolute regiochemical purity is required, starting with 2,4-dimethoxybenzaldehyde forces bromination exclusively at the 5-position[2]. The aldehyde group at C1 is strongly electron-withdrawing, effectively shutting down reactivity at the sterically hindered C3 position.
Step 1: Bromination
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in carbon tetrachloride (or a greener alternative like dichloromethane) and cool to 0 °C[2].
-
Add a solution of Br₂ (1.05 eq) dropwise over 40 minutes[2].
-
Stir for 1 hour at room temperature. Filter the resulting precipitate, dissolve in dichloromethane, and wash with 5% aqueous Na₂S₂O₃[2].
-
Dry and concentrate to yield 5-bromo-2,4-dimethoxybenzaldehyde as a solid[2].
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a catalytic amount of mercury(II) chloride (HgCl₂) in dilute HCl for 15 minutes, then decant the liquid[2].
-
Add the 5-bromo-2,4-dimethoxybenzaldehyde to the amalgamated zinc, followed by concentrated HCl and water[2].
-
Reflux the mixture vigorously for 2–4 hours to reduce the aldehyde to a methyl group.
-
Cool, extract with diethyl ether, wash with saturated NaHCO₃, dry, and concentrate to yield 1-bromo-2,4-dimethoxy-5-methylbenzene[2].
Spectral Validation: The Self-Validating NMR System
A protocol is only as robust as the analytical methods used to verify it. The synthesis of 1-bromo-2,4-dimethoxy-5-methylbenzene perfectly illustrates this principle: the chemical workflow must be intrinsically linked to a self-validating spectral readout.
The ultimate proof of successful regioselective synthesis lies in the ¹H NMR spectrum. By analyzing the splitting patterns of the remaining aromatic protons, you can definitively prove the regiochemistry without requiring X-ray crystallography.
-
The Success Indicator (5-Bromo Isomer): If the desired 1-bromo-2,4-dimethoxy-5-methylbenzene is formed, the remaining aromatic protons are located at C3 and C6. Because these protons are para to each other (separated by 4 bonds), they do not exhibit observable scalar coupling. They will appear as two distinct singlets .
-
The Failure Indicator (3-Bromo Isomer): If the undesired 3-bromo isomer is formed, the remaining protons at C5 and C6 are ortho to each other. They will couple strongly, appearing as two doublets with a coupling constant (
) of approximately 8–9 Hz.
Therefore, the absence of doublets in the aromatic region is a self-validating indicator of protocol success.
Quantitative ¹H NMR Validation Data (CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Significance |
| C5-CH₃ | 2.15 – 2.25 | Singlet (s) | 3H | Confirms the successful Clemmensen reduction (Route B) or intact starting material (Route A). |
| C2-OCH₃ / C4-OCH₃ | 3.80 – 3.95 | Two Singlets (s) | 6H (3H each) | Validates intact methoxy directing groups. |
| C3-H (Aromatic) | ~6.45 | Singlet (s) | 1H | Shielded by two ortho-methoxy groups. Lack of coupling proves para-relationship to C6-H. |
| C6-H (Aromatic) | ~7.20 | Singlet (s) | 1H | Deshielded by ortho-bromo group. Lack of coupling confirms successful C5-bromination. |
By strictly correlating your synthetic choices with these rigid spectral parameters, you ensure a completely closed-loop, self-validating development process suitable for advanced pharmaceutical manufacturing.
References
1.1, National Institutes of Health (NIH) / PMC. 2.2, Bulletin of the Chemical Society of Japan (Oxford University Press).
Sources
A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-2,4-dimethoxy-5-methylbenzene
This guide provides a comprehensive framework for evaluating the purity of synthesized 1-Bromo-2,4-dimethoxy-5-methylbenzene, a key intermediate in various synthetic applications. In the realm of pharmaceutical development and fine chemical synthesis, the purity of such intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling in the final active pharmaceutical ingredient (API), and overall process reproducibility.[1][2][3][4] This document moves beyond a simple listing of methods to provide an integrated analytical strategy, explaining the rationale behind employing a multi-technique approach for a robust and reliable purity assessment.
The core challenge in assessing the purity of substituted aromatic compounds like 1-Bromo-2,4-dimethoxy-5-methylbenzene lies in the potential for isomeric impurities, residual starting materials, and by-products from side reactions. A single analytical method is often insufficient to detect and quantify all possible contaminants. Therefore, a scientifically sound purity assessment relies on the orthogonal application of several analytical techniques, each providing a unique and complementary piece of the puzzle. This guide will compare and detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
The Analytical Imperative: Why a Multi-Technique Approach is Essential
The synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene, often starting from 2,4-dimethoxytoluene, involves electrophilic aromatic substitution (bromination). This process can lead to several potential impurities that are structurally similar to the target compound.
Potential Impurities Include:
-
Starting Material: Unreacted 2,4-dimethoxytoluene.
-
Isomeric By-products: Bromination at other positions on the aromatic ring, such as 1-Bromo-2,4-dimethoxy-3-methylbenzene.
-
Over-brominated Products: Di- or tri-brominated species, such as 2,6-Dibromo-1,4-dimethoxy-3-methylbenzene.[5][6]
-
Residual Solvents and Reagents: Acetic acid, dichloromethane, or other solvents used in the synthesis and workup.
A robust purity assessment workflow must be designed to separate, identify, and quantify these diverse species.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC, particularly in reversed-phase mode, is the cornerstone for determining the purity of non-volatile organic compounds and profiling related substance impurities.[7] Its strength lies in its ability to separate compounds with subtle differences in polarity, making it ideal for resolving isomeric by-products from the main analyte.
Causality Behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like our target molecule.[7][8]
-
Mobile Phase: A gradient elution using acetonitrile and water (acidified with formic acid) is employed. The gradient is crucial because it allows for the elution of more polar impurities (like residual starting materials) early in the run, while providing sufficient organic strength to elute the main product and any less polar, over-brominated by-products in a reasonable timeframe with good peak shape.[9]
-
Detector: A UV detector set at 254 nm is used, as the benzene ring possesses a strong chromophore that absorbs light at this wavelength, ensuring high sensitivity for the analyte and related aromatic impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 1:1 Acetonitrile:Water. Filter through a 0.45 µm syringe filter into an HPLC vial.[8]
Data Comparison: Synthesized Batch vs. Commercial Standard
| Analyte | Retention Time (min) | Area % (Synthesized Batch) | Area % (Commercial Standard, >98%) | Identification |
| 2,4-dimethoxytoluene | 8.5 | 0.15% | Not Detected | Starting Material |
| Product | 15.2 | 99.62% | 99.85% | 1-Bromo-2,4-dimethoxy-5-methylbenzene |
| Unknown Impurity 1 | 16.8 | 0.23% | 0.15% | Likely Isomer |
Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation and Volatile Impurity Detection
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[10][11] For our target molecule, GC-MS serves two primary purposes: definitive structural confirmation via the mass spectrum and the detection of any volatile impurities that might not be visible by HPLC.
Causality Behind Method Choices:
-
Separation Principle: The compound is thermally stable and sufficiently volatile for GC analysis. Separation is based on the compound's boiling point and its interaction with the stationary phase.[11]
-
Identification: The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum ("fingerprint") that can be compared to library data for confident identification. This is invaluable for confirming the identity of the main peak as the desired product and for tentatively identifying unknown impurities.
Experimental Protocol: GC-MS Analysis
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Port Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane.
Comparative Data Summary
| Metric | Synthesized Batch | Commercial Standard |
| Identity Confirmation | Mass spectrum matches library data for 1-Bromo-2,4-dimethoxy-5-methylbenzene. | Mass spectrum matches library data. |
| Volatile Impurities | No significant impurities detected (<0.05%). | No significant impurities detected (<0.05%). |
Quantitative NMR (qNMR): An Absolute Purity Assessment
While HPLC provides purity based on relative peak area, qNMR is a primary analytical method that can determine the absolute purity (w/w %) of a substance without requiring a reference standard of the analyte itself.[11][12][13] The technique relies on comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified, high-purity internal standard of known concentration.[14][15]
Causality Behind Method Choices:
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By using a certified internal standard, a direct mass-to-mass comparison can be made.
-
Internal Standard Selection: Maleic acid is a suitable internal standard. It is non-volatile, highly pure, soluble in common deuterated solvents (like DMSO-d6), and has a simple spectrum with a sharp singlet that does not overlap with the analyte's signals.
Experimental Protocol: qNMR Purity Assay
-
Instrument: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Acid (Certified Purity ≥99.5%).
-
Solvent: DMSO-d6.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of 1-Bromo-2,4-dimethoxy-5-methylbenzene into a vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the contents in ~0.7 mL of DMSO-d6.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay (d1): 30-60 seconds (ensure full relaxation, >5 * T1).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Purity Calculation:
-
Purity ( analyte ) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity ( std )
-
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity.
-
Data Comparison
| Parameter | Synthesized Batch | Justification |
| Absolute Purity (w/w %) | 99.4% ± 0.2% | Provides an orthogonal, primary measure of purity, independent of chromatographic response factors. Confirms the high purity determined by HPLC. |
Fourier-Transform Infrared Spectroscopy (FT-IR): A Qualitative Confirmation
FT-IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups within a molecule.[16] While not a quantitative method for purity in this context, it serves as an essential qualitative check to ensure the synthesized material has the correct chemical structure. The spectrum of the synthesized batch should be virtually identical to that of a known reference standard.
Causality Behind Method Choices:
-
Principle: The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. These frequencies are characteristic of the bond type and its environment.[17]
-
Diagnostic Peaks: For 1-Bromo-2,4-dimethoxy-5-methylbenzene, we expect to see characteristic peaks for aromatic C-H stretching, C=C ring stretching, C-O-C (ether) stretching, and the out-of-plane bending modes indicative of the substitution pattern on the benzene ring.[18][19]
Experimental Protocol: FT-IR Analysis
-
Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Analysis: Compare the fingerprint region (1600-600 cm⁻¹) of the synthesized sample to a reference standard.
Data Comparison
| Key Vibrational Bands (cm⁻¹) | Expected Vibration | Synthesized Batch | Commercial Standard |
| ~2950-2850 | C-H (methyl/methoxy) stretch | Present | Present |
| ~1600, ~1500 | C=C Aromatic ring stretch | Present | Present |
| ~1250-1200 | C-O-C (aryl ether) stretch | Present | Present |
| ~850-800 | C-H out-of-plane bend (substituted ring) | Present | Present |
| Conclusion | Spectrum is consistent with structure. | Reference Spectrum. |
Conclusion and Recommendations
The purity assessment of synthesized 1-Bromo-2,4-dimethoxy-5-methylbenzene requires a multi-faceted analytical approach to ensure the highest degree of confidence. No single technique can provide a complete picture of purity.
-
HPLC is the recommended primary tool for routine quality control, offering excellent quantification of the main component and separation of non-volatile impurities.
-
GC-MS is essential for the definitive confirmation of molecular identity and for screening for volatile organic impurities.
-
qNMR serves as the gold standard for determining absolute purity, providing a crucial orthogonal validation of the chromatographic results.[13][14]
-
FT-IR provides a rapid and indispensable qualitative check to confirm the presence of the correct functional groups and overall molecular structure.
By integrating these four techniques, researchers and drug development professionals can build a comprehensive and scientifically rigorous data package that validates the purity and identity of their synthesized intermediate, ensuring its suitability for downstream applications and regulatory scrutiny.[1]
References
- Local Excess Density about Substituted Benzene Compounds in Supercritical CO2 Based on FT-IR Spectroscopy.
- Pharmaceutical Intermediate Quality Standards Guide. [Source Not Available].
- Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online.
- Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. AZoM.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry via PMC.
- Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. International Journal of Engineering Research & Management Technology.
- Advances in the Analysis of Persistent Halogen
- Pharma Intermediates: The Importance of Quality and Essential Factors. Cision PR Newswire.
- A Guide to Quantit
- Quantitative NMR Spectroscopy. [Source Not Available].
- Decoding the Benzene Ring: Insights
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- Analysis and Control of Aromatic Pharmaceutical Prepar
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. PYG Lifesciences.
- 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Acta Crystallographica Section E via PMC.
- A Researcher's Guide to HPLC Analysis of 1-Bromo-2-((methoxymethoxy)methyl)benzene Reaction Mixtures. Benchchem.
- A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dibromobenzene-1,2-diamine. Benchchem.
- Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and P
- 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene.
- Optimization of the HPLC separation of metabolite position isomers.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 5. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Comparison of catalytic systems for Suzuki coupling of 1-Bromo-2,4-dimethoxy-5-methylbenzene
As a Senior Application Scientist, approaching the Suzuki-Miyaura cross-coupling of 1-Bromo-2,4-dimethoxy-5-methylbenzene requires moving beyond standard textbook conditions. This specific substrate presents a dual organometallic challenge: it is both highly electron-rich and sterically hindered.
In this guide, we will dissect the mechanistic bottlenecks associated with this substrate, compare three distinct catalytic systems, and provide self-validating experimental protocols designed for high-yield biaryl synthesis.
Mechanistic Causality: The Challenge of Electron-Rich Aryl Bromides
To understand why traditional catalysts fail here, we must analyze the substrate's electronic and steric profile. 1-Bromo-2,4-dimethoxy-5-methylbenzene possesses two methoxy groups and one methyl group. The methoxy groups exert a strong +M (mesomeric) effect, pumping electron density into the aromatic ring.
-
The Oxidative Addition Bottleneck: The initial step of the Suzuki coupling requires the Pd(0) center to insert into the C-Br bond[1]. Because the aromatic ring is already electron-rich, the C-Br bond is strengthened, raising the activation energy barrier for oxidative addition. Standard catalysts like
lack the electron density required to force this insertion[2]. -
The Steric Shield: The methoxy group at the 2-position (ortho to the bromide) creates a steric shield. While this slightly hinders transmetalation, its primary detrimental effect is trapping the product in the Pd(II) coordination sphere, slowing down reductive elimination[3].
To overcome this, the ideal ligand must be strongly electron-donating (to accelerate oxidative addition) and highly sterically demanding (to force the biaryl groups together and accelerate reductive elimination via steric relief)[4].
Caption: Catalytic cycle of Suzuki coupling highlighting mechanistic bottlenecks for electron-rich substrates.
Comparative Analysis of Catalytic Systems
We evaluate three systems for coupling 1-Bromo-2,4-dimethoxy-5-methylbenzene with a standard partner like phenylboronic acid.
-
System A: The Baseline (
) Traditional triphenylphosphine systems struggle here. The ligand is not electron-rich enough to efficiently break the deactivated C-Br bond, leading to high temperatures, long reaction times, and significant protodeboronation of the boronic acid side-product[1]. -
System B: The Buchwald Approach (
/ SPhos) 5 is a dialkylbiaryl phosphine specifically engineered by the Buchwald group for electron-rich and hindered aryl halides[6]. The dicyclohexyl moiety provides massive electron density to the Pd center, while the biphenyl backbone ensures the steric bulk necessary for rapid reductive elimination[5]. -
System C: The NHC Approach (PEPPSI-IPr) N-Heterocyclic Carbenes (NHCs) are superior sigma-donors compared to phosphines. The 7 features immense steric hindrance and stabilizes the Pd(0) intermediate perfectly, allowing for highly efficient couplings, sometimes even under solvent-free microwave conditions[7].
Quantitative Performance Data
| Metric | System A: | System B: | System C: PEPPSI-IPr |
| Ligand Class | Triarylphosphine | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene |
| Catalyst Loading | 5.0 - 10.0 mol% | 1.0 - 2.0 mol% | 1.0 mol% |
| Temperature | 100 - 110 °C | 60 - 80 °C | 60 °C (or MW 110 °C) |
| Reaction Time | 18 - 24 hours | 2 - 4 hours | 1 - 2 hours |
| Typical Yield | 40 - 55% | > 85% | > 90% |
| Turnover Number (TON) | < 10 | ~ 85 | > 90 |
Self-Validating Experimental Protocols
For drug development and scale-up, System B (SPhos) is highly recommended due to the commercial availability, air-stability of the ligand, and exceptional reproducibility[5].
Protocol: SPhos-Catalyzed Suzuki Coupling
Reagents: 1-Bromo-2,4-dimethoxy-5-methylbenzene (1.0 equiv), Phenylboronic acid (1.5 equiv),
-
Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl bromide, phenylboronic acid,
, SPhos, and anhydrous .-
Causality:
is chosen over because its higher solubility in organic/aqueous mixtures facilitates faster transmetalation for hindered substrates.
-
-
Solvent Addition & Degassing: Add a 10:1 mixture of Toluene/Water. Perform three consecutive freeze-pump-thaw cycles.
-
Validation Check: The cessation of gas evolution during the final thaw cycle confirms the complete removal of dissolved oxygen. This is critical; while SPhos is air-stable as a solid, the active Pd(0)-SPhos complex is highly sensitive to oxidation.
-
-
Catalyst Activation & Heating: Heat the mixture to 80 °C under an argon atmosphere.
-
Validation Check: Within 15-30 minutes, the mixture will transition from a pale suspension to a dark, homogeneous solution. This color change visually validates the reduction of Pd(II) to the active Pd(0) species.
-
-
Reaction Monitoring: After 2 hours, sample the organic layer for TLC (Hexanes/EtOAc 9:1).
-
Validation Check: The disappearance of the UV-active starting material spot and the appearance of a new, highly fluorescent biaryl spot confirms reaction completion.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous
. Extract the aqueous layer, dry the combined organics over , and concentrate. Purify via flash column chromatography.
Caption: Step-by-step experimental workflow for the SPhos-catalyzed Suzuki coupling.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts.[Link]
-
Cross-Coupling Reactions Guide. Johnson Matthey.[Link]
-
Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jmcct.com [jmcct.com]
- 5. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
